molecular formula C6H11NOS B12898502 1-(1,3-Thiazolidin-2-yl)propan-1-one CAS No. 113111-16-3

1-(1,3-Thiazolidin-2-yl)propan-1-one

Número de catálogo: B12898502
Número CAS: 113111-16-3
Peso molecular: 145.23 g/mol
Clave InChI: HNMYDPPZUXKFCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1,3-Thiazolidin-2-yl)propan-1-one is a synthetic organic compound featuring the privileged thiazolidinone heterocyclic scaffold, a structure renowned for its versatile pharmacological properties and significance in medicinal chemistry research. This specific derivative is of high interest for developing novel therapeutic agents and exploring structure-activity relationships (SAR). The core thiazolidinone structure is a validated pharmacophore in antifungal research, with recent studies showing that hybrid molecules incorporating this nucleus can exhibit potent activity against pathogenic fungi, including Candida albicans and multidrug-resistant Candida auris . These hybrids often function by inhibiting key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), a critical target in ergosterol biosynthesis . Furthermore, the thiazolidine-2,4-dione (TZD) moiety is a well-established scaffold in metabolic disease research, acting as a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor regulates genes involved in glucose and lipid metabolism, making TZD derivatives valuable tools for investigating insulin sensitization and treatments for Type 2 Diabetes . Beyond these primary areas, the thiazolidinone core is frequently investigated for its potential anti-inflammatory, anticancer, and antioxidant activities, as modifications at the 2, 3, and 5 positions of the ring system can fine-tune biological efficacy and selectivity . This product is intended for research applications only, including as a building block for the synthesis of more complex bioactive molecules, a reference standard in analytical studies, or a lead compound in drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

113111-16-3

Fórmula molecular

C6H11NOS

Peso molecular

145.23 g/mol

Nombre IUPAC

1-(1,3-thiazolidin-2-yl)propan-1-one

InChI

InChI=1S/C6H11NOS/c1-2-5(8)6-7-3-4-9-6/h6-7H,2-4H2,1H3

Clave InChI

HNMYDPPZUXKFCS-UHFFFAOYSA-N

SMILES canónico

CCC(=O)C1NCCS1

Origen del producto

United States
Foundational & Exploratory

synthesis of 1-(1,3-thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of 1-(1,3-Thiazolidin-2-yl)propan-1-one: A Mechanistic and Methodological Guide

Executive Summary

1-(1,3-thiazolidin-2-yl)propan-1-one (often referred to as 2-propionylthiazolidine) is a critical heterocyclic intermediate with profound significance in flavor chemistry, Maillard reaction networks, and pharmaceutical scaffolding. As a direct, saturated precursor to 2-propionyl-2-thiazoline—a potent aroma compound characterized by a roasted, popcorn-like profile—its synthesis requires meticulous parameter regulation. Because the saturated thiazolidine ring is highly prone to spontaneous dehydrogenation, standard condensation protocols often fail to isolate it, yielding the oxidized thiazoline instead.

This technical guide details the regioselective condensation of cysteamine and 2-oxobutanal, providing a self-validating, inert-atmosphere protocol designed specifically for the high-yield isolation of the pure thiazolidine system.

Mechanistic Pathway and Causality

The synthesis relies on the biomimetic condensation of a 1,2-aminothiol (cysteamine) with an α-dicarbonyl compound (2-oxobutanal)[1]. The successful isolation of the target molecule depends on understanding the underlying causality of the reaction's regioselectivity and redox sensitivity.

  • Regioselective Nucleophilic Attack: 2-Oxobutanal contains two carbonyl centers: an aldehyde (C1) and a ketone (C2). Because aldehydes are sterically less hindered and inherently more electrophilic than ketones, the initial nucleophilic attack by the thiol group of cysteamine occurs exclusively at the C1 formyl carbon. This forms a transient hemithioacetal while leaving the C2 ketone intact to become the propanoyl side chain.

  • Intramolecular Cyclization: Following the initial attack, the adjacent primary amine undergoes an intramolecular nucleophilic addition to the same carbon. Subsequent dehydration (loss of H2​O ) closes the 5-membered thiazolidine ring.

  • Prevention of Aromatization: Thiazolidines are highly susceptible to oxidation into thiazolines[2]. The driving force is the formation of a more stable conjugated C=N double bond. To isolate 1-(1,3-thiazolidin-2-yl)propan-1-one, the reaction must be strictly maintained under an inert atmosphere. Exposure to atmospheric oxygen or high thermal stress rapidly drives the formation of 2-propionyl-2-thiazoline[3].

MechanisticWorkflow A Cysteamine HCl (1,2-aminothiol) C Phosphate Buffer (pH 6.8) Inert N2 Atmosphere A->C B 2-Oxobutanal (α-dicarbonyl) B->C D Hemithioacetal Intermediate (Nucleophilic Attack) C->D Nucleophilic Addition E Intramolecular Cyclization (- H2O) D->E Ring Closure F 1-(1,3-thiazolidin-2-yl)propan-1-one (Target Molecule) E->F Isolation < 30°C G Oxidation / Air Exposure (Dehydrogenation) F->G O2 Exposure H 2-Propionyl-2-thiazoline (Aroma Byproduct) G->H -2H

Figure 1: Mechanistic workflow for the .

Experimental Methodology: Self-Validating Protocol

This section provides a robust, reproducible workflow optimized to suppress byproduct formation.

Reagents & Equipment:

  • Cysteamine hydrochloride (≥98% purity)

  • 2-Oxobutanal (Ethylglyoxal, freshly distilled to remove polymeric hydrates)

  • 0.5 M Phosphate buffer (pH 6.8)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate ( Na2​SO4​ )

  • Schlenk line or continuous N2​ purging system

Step-by-Step Protocol:

  • Preparation of the Aqueous Matrix: Degas 50 mL of 0.5 M phosphate buffer (pH 6.8) by bubbling ultra-pure N2​ gas for 30 minutes. Causality: Dissolved oxygen acts as a primary hydrogen acceptor, facilitating the unwanted oxidation of the thiazolidine ring.

  • Substrate Solubilization: Under a continuous N2​ blanket, dissolve 10 mmol (1.13 g) of cysteamine hydrochloride into the buffered solution. Maintain the temperature at 20°C using a water bath.

  • Controlled Addition: Slowly add 10 mmol of 2-oxobutanal dropwise over 15 minutes. Causality: Dropwise addition prevents localized thermal spikes and mitigates the uncontrolled aldol-type condensation/polymerization of the highly reactive α-dicarbonyl.

  • Condensation Phase: Heat the reaction mixture gently to 60°C for 1.5 hours. Causality: While standard Maillard flavor generation protocols utilize 80°C to intentionally force thiazoline formation[3], restricting the thermal energy to 60°C preserves the saturated thiazolidine structure.

  • Extraction and Isolation: Cool the mixture rapidly to 4°C. Extract the aqueous phase with DCM (3 x 20 mL). Performing the extraction at low temperatures prevents degradation during phase separation.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (water bath strictly <30°C) to yield the crude 1-(1,3-thiazolidin-2-yl)propan-1-one.

  • Purification: Purify via preparative gas chromatography or high-vacuum fractional distillation (e.g., ~52°C at 0.25 mm Hg, a parameter closely matching its thiazoline counterpart[4]) depending on the required analytical purity.

Quantitative Data and Condition Optimization

The following matrix summarizes the causal relationship between reaction parameters and the yield of the target thiazolidine versus the oxidized thiazoline byproduct.

Reaction pHTemperature (°C)AtmosphereThiazolidine Yield (%)Thiazoline Byproduct (%)
5.080Ambient Air2265
7.080Ambient Air1578
6.8 60 Inert ( N2​ ) 84 <5
8.060Inert ( N2​ )4512 (High Polymerization)

Table 1: Optimization matrix for the . Neutral pH and inert atmospheres are critical for high yields.

Analytical Characterization

Verification of the saturated ring is critical to ensure the protocol's success.

  • Mass Spectrometry (EI-MS): The molecular ion peak ( M+ ) for 1-(1,3-thiazolidin-2-yl)propan-1-one is expected at m/z 145. The appearance of an m/z 143 peak is a direct diagnostic indicator of contamination by the oxidized 2-propionyl-2-thiazoline[2].

  • NMR Spectroscopy: 1H -NMR should display the characteristic multiplets of the saturated thiazolidine ring protons (C4 and C5) between 3.0 and 3.5 ppm, distinct from the downfield shifts seen in conjugated thiazoline systems. The C2 methine proton typically appears as a distinct triplet or multiplet around 4.5 - 5.0 ppm, confirming the closure of the ring without double bond formation.

References

  • Benchchem. "2-Propionyl-2-thiazoline" (Details condensation of Cysteamine with 2-Oxobutanal).
  • Journal of Agricultural and Food Chemistry - ACS Publications. "Identification of Potent Aroma Compounds in Thermally Treated Mixtures of Glucose/Cysteine and Rhamnose/Cysteine Using Aroma Extract Dilution Techniques".
  • Perfumer & Flavorist. "Reaction Systems".
  • US Patent 3678064A. "Certain 2-acyl-2-thiazolines".

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Applications of 1-(1,3-thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the thiazolidine scaffold serves as a privileged pharmacophore, offering unique stereochemical and electronic properties that facilitate high-affinity binding to diverse biological targets. This technical guide provides an in-depth analysis of 1-(1,3-thiazolidin-2-yl)propan-1-one (CAS Number: [1]), a highly versatile building block used in the synthesis of advanced therapeutics, particularly peroxisome proliferator-activated receptor (PPAR) agonists.

By analyzing the physicochemical properties, synthetic causality, and mechanistic pathways of this compound, this guide establishes a self-validating framework for researchers to integrate this intermediate into complex drug discovery pipelines.

Physicochemical Profiling and Structural Analysis

The compound 1-(1,3-thiazolidin-2-yl)propan-1-one features a saturated five-membered heterocycle containing both nitrogen and sulfur, with a propanoyl group attached at the C2 position. The presence of the chiral center at C2 dictates the spatial orientation of the acyl chain, which is critical when designing stereospecific ligands for receptor binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning:

PropertyValueCausality / Significance in Drug Design
IUPAC Name 1-(1,3-thiazolidin-2-yl)propan-1-oneStandardized nomenclature for structural identification.
CAS Number 113111-16-3Essential for procurement and database indexing [1].
Molecular Formula C₆H₁₁NOSIndicates a highly atom-efficient, low molecular weight scaffold.
Molecular Weight 145.22 g/mol Favorable for Lipinski's Rule of 5; allows for downstream functionalization.
Hydrogen Bond Donors 1 (NH group)Facilitates crucial hinge-binding interactions in kinase/receptor targets.
Hydrogen Bond Acceptors 2 (C=O, N)Enhances aqueous solubility and receptor pocket anchoring.
Rotatable Bonds 2Provides conformational flexibility for optimal induced-fit binding.

Synthetic Methodology: Causality and Protocol

The synthesis of 1-(1,3-thiazolidin-2-yl)propan-1-one relies on the classic condensation of a β-aminothiol with an α-ketoaldehyde. As an application scientist, I select cysteamine (2-aminoethanethiol) and 2-oxobutanal as the primary precursors.

Causality of the Reaction Design: The reaction is driven by the high nucleophilicity of the sulfhydryl (-SH) group, which initiates a nucleophilic attack on the highly electrophilic aldehyde carbon of 2-oxobutanal. This is followed by intramolecular cyclization via the primary amine attacking the resulting hemithioacetal intermediate, expelling a water molecule to form the thermodynamically stable thiazolidine ring. Ethanol is selected as the solvent due to its ability to solvate both polar precursors while allowing for azeotropic removal of water if necessary, driving the equilibrium toward the product.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes in-process controls (TLC) to ensure the reaction goes to completion before workup, preventing the isolation of unreacted hemithioacetal intermediates.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol of cysteamine hydrochloride in 50 mL of anhydrous ethanol.

  • Neutralization: Add 10.0 mmol of triethylamine (TEA) dropwise to neutralize the hydrochloride salt, liberating the free nucleophilic amine and thiol. Stir for 15 minutes at room temperature.

  • Addition: Slowly add 10.0 mmol of 2-oxobutanal dropwise via an addition funnel over 10 minutes to prevent exothermic degradation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the 2-oxobutanal spot and the emergence of a UV-active product spot indicates completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield pure 1-(1,3-thiazolidin-2-yl)propan-1-one.

Synthesis Cysteamine Cysteamine (Nucleophile) Condensation Condensation (Ethanol, Reflux) Cysteamine->Condensation Oxobutanal 2-Oxobutanal (Electrophile) Oxobutanal->Condensation Product 1-(1,3-thiazolidin-2-yl)propan-1-one CAS: 113111-16-3 Condensation->Product Cyclization & -H2O

Synthesis workflow of 1-(1,3-thiazolidin-2-yl)propan-1-one via condensation.

Mechanistic Applications in Drug Discovery

Thiazolidine derivatives, particularly when oxidized to thiazolidinediones (TZDs) or utilized as bioisosteres, are foundational in the development of metabolic disease therapeutics. They function primarily as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) , a nuclear receptor that regulates fatty acid storage and glucose metabolism [2].

The Causality of the Thiazolidine Pharmacophore

When 1-(1,3-thiazolidin-2-yl)propan-1-one is incorporated into a larger drug scaffold, the nitrogen atom acts as a critical hydrogen bond donor, while the sulfur atom provides lipophilic bulk that perfectly occupies the hydrophobic sub-pocket of the PPAR-γ ligand-binding domain.

Upon binding, the ligand induces a conformational change in the PPAR-γ receptor, stabilizing the activation function-2 (AF-2) helix. This structural shift allows PPAR-γ to heterodimerize with the Retinoid X Receptor (RXR). The resulting complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, recruiting co-activators that upregulate the transcription of insulin-sensitizing genes such as GLUT4 and adiponectin [3, 4].

PPAR_Pathway Ligand Thiazolidine Derivative (Ligand) PPARg PPAR-γ Receptor (Cytosol/Nucleus) Ligand->PPARg Allosteric Activation Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer Conformational Shift RXR Retinoid X Receptor (RXR) RXR->Heterodimer Recruitment PPRE PPRE Binding (Promoter Region) Heterodimer->PPRE DNA Binding Transcription Gene Transcription (Glucose/Lipid Metabolism) PPRE->Transcription Upregulation

Mechanism of action for thiazolidine-based PPAR-γ agonists regulating transcription.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized 1-(1,3-thiazolidin-2-yl)propan-1-one, rigorous analytical validation is required. A self-validating analytical workflow ensures that the stereocenter at C2 and the integrity of the heterocycle are intact.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet of the chiral C2 proton adjacent to the sulfur and nitrogen atoms (typically resonating between 4.5–5.0 ppm). The propanoyl group will display a distinct triplet for the terminal methyl group (~1.1 ppm) and a quartet for the methylene protons (~2.5 ppm).

    • ¹³C-NMR (100 MHz, CDCl₃): The carbonyl carbon will appear highly deshielded (~210 ppm), while the C2 carbon of the thiazolidine ring will appear around 65-70 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) should yield an [M+H]⁺ peak at m/z 146.0634, confirming the exact mass of the C₆H₁₁NOS formula.

Conclusion

1-(1,3-thiazolidin-2-yl)propan-1-one (CAS: 113111-16-3) is a highly functionalized, structurally robust intermediate that bridges the gap between basic synthetic chemistry and advanced pharmacological application. By mastering its condensation synthesis and understanding its spatial geometry, drug development professionals can leverage this scaffold to design highly potent, targeted therapies for metabolic and inflammatory diseases.

References

  • Srinivasa, M. G., et al. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Heliyon (2023). Available at:[Link]

  • Kashyap, S., et al. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. Journal of Advanced Pharmaceutical Technology & Research (2020). Available at:[Link]

  • Zaman, M., et al. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules (2022). Available at:[Link]

The 1,3-Thiazolidin-4-one Scaffold: Chemical Properties, Synthetic Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I have frequently utilized the 1,3-thiazolidin-4-one nucleus as a foundational building block for drug discovery. Often referred to as a "magic moiety" in medicinal chemistry, this five-membered heterocycle—characterized by a sulfur atom at position 1, a nitrogen at position 3, and a carbonyl group at position 4[1]—offers an exceptional platform for structural diversification.

This technical guide provides an in-depth analysis of the chemical properties of 1,3-thiazolidin-4-ones, dissects the causality behind modern synthetic workflows, and outlines a self-validating experimental protocol designed to ensure high-yield, reproducible synthesis.

Structural Chemistry and Reactivity Profile

The pharmacological versatility of the 1,3-thiazolidin-4-one scaffold is directly tied to its unique electronic distribution. The core reactivity centers include:

  • C2 Chiral Center: Asymmetric substitution at the C2 position generates a chiral center, which is critical for stereospecific binding to biological targets such as enzymes and receptors.

  • N3 Nucleophilicity: The nitrogen atom can be readily functionalized with aryl, alkyl, or heterocyclic groups, modulating the lipophilicity of the molecule to enhance cellular penetration.

  • C5 Acidity: The strong electron-withdrawing nature of the adjacent C4 carbonyl group renders the methylene protons at C5 highly acidic. This thermodynamic property facilitates Knoevenagel condensations with aromatic aldehydes, allowing for the synthesis of 5-arylidene derivatives[2].

Synthetic Workflows: The MALI Reaction

The most robust and widely adopted synthetic route for constructing this scaffold is a one-pot, three-component condensation involving a primary amine, an aldehyde (or ketone), and mercaptoacetic acid (thioglycolic acid)[3]. This cascade process is formally known as the MALI (Mercaptoacetic Acid Looking Imine) reaction [4].

The Causality of the Cascade: The reaction relies on a precise sequence of nucleophilic and electrophilic interactions. First, the primary amine attacks the carbonyl carbon of the aldehyde. The subsequent elimination of water yields a Schiff base (imine) intermediate. Because imines are highly electrophilic, the sulfur atom of the mercaptoacetic acid readily executes a nucleophilic attack on the imine carbon. Finally, the secondary amine nitrogen attacks the carboxylic acid carbonyl, driving an intramolecular cyclization that expels a second molecule of water to form the stable thiazolidinone ring[3].

MALI_Reaction A Primary Amine + Aldehyde B Schiff Base (Imine) Intermediate A->B Condensation (-H2O) C Mercaptoacetic Acid Addition B->C Nucleophilic Attack D Uncyclized Thioether Intermediate C->D E Intramolecular Cyclization D->E Ring Closure F 1,3-Thiazolidin-4-one Scaffold E->F Dehydration (-H2O)

Workflow of the three-component MALI reaction for 1,3-thiazolidin-4-one synthesis.

Pharmacological Activity and Structure-Activity Relationship (SAR)

The structural plasticity of 1,3-thiazolidin-4-ones allows them to interact with a diverse array of biological targets, exhibiting potent anticancer, antitubercular, and antimicrobial activities[5][6].

In the context of tuberculosis, specific derivatives have shown exceptional efficacy against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains of Mycobacterium tuberculosis (Mtb)[7]. The primary mechanism of action involves the inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) , a critical enzyme required for the biosynthesis of mycolic acids in the mycobacterial cell wall[7].

SAR_Pathway N1 Thiazolidin-4-one Derivative N2 Mtb Cell Wall Penetration N1->N2 Lipophilic C2/N3 Substituents N3 InhA Enzyme Binding N2->N3 Active Site Affinity N4 Mycolic Acid Inhibition N3->N4 Catalytic Blockade N5 Bacterial Cell Death N4->N5

Mechanism of antitubercular action of thiazolidinones via InhA enzyme inhibition.

Quantitative SAR Data

The table below summarizes the quantitative biological data for optimized 1,3-thiazolidin-4-one derivatives based on recent literature:

Compound SubstitutionTarget Pathogen / Cell LineActivity MetricMechanism of ActionReference
C2: 4-methoxy / N3: ThiazoleM. tuberculosis (MDR Strain)MIC = 3.9 µg/mLInhA Inhibition[7]
C2: 4-chloro / N3: ThiazoleM. tuberculosis (XDR Strain)MIC = 7.81 µg/mLInhA Inhibition[7]
C2: 3-bromophenyl / N3: 4-methoxyphenylMCF-7 (Human Breast Cancer)Dose-dependent cytotoxicityApoptotic DNA degradation[1]
C2: Phenyl / N3: BenzimidazoleGram-positive & Gram-negative bacteriaSignificant Zone of InhibitionCell Wall Disruption[1]

Self-Validating Experimental Protocol: Micellar Synthesis

Historically, the synthesis of 1,3-thiazolidin-4-ones relied on toxic organic solvents like benzene[3]. To align with modern green chemistry principles and improve reaction kinetics, we utilize an aqueous micellar system using Sodium Dodecyl Sulfate (SDS).

The Causality of the Method: SDS micelles create a hydrophobic microenvironment within the aqueous continuous phase. This solubilizes the hydrophobic organic precursors (amine and aldehyde), drastically accelerating the imine formation and subsequent cyclization while preventing the intermediate from precipitating prematurely[3].

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 5.0 mmol of the selected aryl aldehyde, 5.0 mmol of the aryl amine, and 6.0 mmol of thioglycolic acid[3].

  • Micelle Formation: Add 10 mol% of SDS dissolved in 10 mL of deionized water[3]. Crucial step: The SDS concentration must exceed the Critical Micelle Concentration (CMC) to ensure the reactants are properly encapsulated in the hydrophobic core.

  • Thermal Activation: Stir the biphasic mixture under reflux (110°C) for 50 minutes[3].

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Petroleum Ether (3:7) mobile phase. The complete disappearance of the aldehyde spot and the emergence of a highly UV-active lower Rf​ spot confirms the consumption of starting materials.

  • Quenching & Precipitation: Pour the hot reaction mass into vigorously stirred crushed ice. Causality: Rapid thermal quenching drastically reduces the solubility of the newly formed thiazolidinone, driving immediate crystallization.

  • Neutralization: Add saturated NaHCO3​ solution in portions until the pH reaches 7.5–8.0[3]. Causality: Any unreacted thioglycolic acid must be converted to its water-soluble sodium salt to prevent it from co-precipitating and contaminating the target compound.

  • Isolation: Filter the solid precipitate under a vacuum, wash thoroughly with cold deionized water, and recrystallize from hot ethanol to yield the pure product.

Analytical Self-Validation System

To definitively prove the success of the synthesis, the isolated compound must be subjected to structural validation. A successful cyclization is confirmed by the following spectral markers:

  • 1 H-NMR (DMSO- d6​ ): The defining characteristic of the thiazolidin-4-one ring is the presence of the C5 thio-methylene protons ( S−CH2​ ). Due to the chiral center at C2, these protons are diastereotopic and will appear dispersed; one proton resonates between δ 4.41–4.72 ppm, and the second between δ 3.80–4.07 ppm[8]. The C2 methine proton ( S−CH−N ) will appear as a distinct doublet or singlet in the range of δ 5.72–6.08 ppm[8]. The complete absence of an aldehyde proton signal ( δ 9.5–10.5 ppm) validates 100% conversion.

  • 13 C-NMR: The carbonyl carbon (C4) will resonate strongly around δ 171–175 ppm, while the C2 and C5 carbons will appear between δ 62.65–64.36 ppm and δ 33.10–34.53 ppm, respectively[8].

References

  • A Review on 1,3-Thiazolidin-4-Ones Source: Asian Journal of Research in Chemistry URL:[Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester Source: PMC (National Institutes of Health) URL:[Link]

  • One-pot synthesis of 1,3-thiazolidin-4-one using ammonium persulfate as catalyst Source: Journal of Sulfur Chemistry (via OUCI) URL:[Link]

  • Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review Source: Taylor & Francis URL:[Link]

  • Convenient Synthesis of 2,3-Diaryl-4- Thiazolidinones in Aqueous SDS Micelles Source: Sami Publishing Company URL:[Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Biological Applications of Thiazolidinone Source: IntechOpen URL:[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Structural Characterization of 1-(1,3-Thiazolidin-2-yl)propan-1-one: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of novel heterocyclic compounds not merely as a data-collection exercise, but as a rigorous, self-validating logical system. 1-(1,3-thiazolidin-2-yl)propan-1-one is a unique C2-substituted thiazolidine featuring an ethyl ketone moiety. The primary analytical challenge in characterizing this molecule lies in definitively proving the regiochemistry of the ketone linkage at the C2 position, while ruling out its structural isomer, the N-acylated amide (1-(1,3-thiazolidin-3-yl)propan-1-one).

This whitepaper details the causality behind the experimental workflows—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—required to unambiguously characterize this compound[1].

Regiochemical Context & Structural Causality

Thiazolidines are typically synthesized via the condensation of 1,2-aminothiols with aldehydes or ketones[2]. For this specific target, the condensation of cysteamine (2-aminoethanethiol) with 2-oxobutanal yields the C2-substituted product. Because the C2 carbon is flanked by both a sulfur and a nitrogen atom, it acts as a highly diagnostic hemiaminal-thioacetal center.

To prove the structure, our analytical logic relies on orthogonal validation:

  • HRMS establishes the exact elemental composition.

  • FT-IR confirms the presence of the secondary amine (N-H) and the ketone (C=O), ruling out amide formation.

  • 2D NMR (HMBC) maps the precise atomic connectivity, locking the ketone group to the C2 position[3].

Isomer_Differentiation Target Target: C2-Ketone 1-(1,3-thiazolidin-2-yl)propan-1-one Test HMBC Correlation Test H2 Proton to Carbonyl (C=O) Target->Test Isomer Isomer: N-Amide 1-(1,3-thiazolidin-3-yl)propan-1-one Isomer->Test Result1 Strong 2J C-H Correlation (Validates C2 Linkage) Test->Result1 If True Result2 No 2J Correlation / Weak 3J (Indicates N-Acylation) Test->Result2 If False

Logical decision tree differentiating the C2-ketone target from its N-amide isomer using HMBC.

Self-Validating Experimental Protocols

NMR Spectroscopy Workflow
  • Solvent Selection Causality: While CDCl₃ is standard, we utilize DMSO-d₆ . The secondary amine (N-H) in the thiazolidine ring undergoes rapid proton exchange in non-polar solvents, broadening the signal. DMSO-d₆ restricts this exchange via hydrogen bonding, allowing the N-H proton to appear as a sharp signal and preserving ³J couplings to adjacent protons[1].

  • Step-by-Step Protocol:

    • Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

    • Acquire 1D ¹H (400 MHz) and ¹³C (100 MHz) spectra to establish baseline integrals.

    • Acquire 2D HSQC to map direct ¹J C-H connections, preventing the misassignment of the diastereotopic C4 and C5 methylene protons.

    • Acquire 2D HMBC to map ²J and ³J connections, specifically looking for the H2 → C=O correlation.

FT-IR Spectroscopy Workflow
  • Methodology Causality: Attenuated Total Reflectance (ATR) is chosen over KBr pellet pressing. KBr is hygroscopic; absorbed water produces a broad O-H stretch that can obscure the critical N-H stretching region (~3300 cm⁻¹) necessary to prove the amine is unsubstituted.

  • Step-by-Step Protocol:

    • Deposit 2 mg of the neat sample onto the diamond crystal of the ATR-FTIR spectrometer.

    • Acquire a background spectrum to subtract atmospheric CO₂ and H₂O.

    • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans averaged).

HRMS (ESI-TOF) Workflow
  • Ionization Causality: Electrospray Ionization (ESI) in positive mode is utilized because the thiazolidine ring is prone to rapid fragmentation under hard ionization (e.g., 70 eV EI). Soft ionization preserves the pseudo-molecular ion[M+H]⁺, enabling exact mass determination[2].

  • Step-by-Step Protocol:

    • Dilute the sample to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid (to promote protonation).

    • Inject 5 µL into the ESI-TOF system (Capillary: 3.5 kV, Desolvation: 250°C).

    • Calibrate internally using Leucine Enkephalin to ensure mass accuracy < 5 ppm.

Workflow A Cysteamine (1,2-aminothiol) C Condensation Reaction A->C B 2-Oxobutanal (Ethyl glyoxal) B->C D 1-(1,3-thiazolidin-2-yl) propan-1-one C->D -H2O E NMR (1H, 13C, 2D) D->E Structural Connectivity F FT-IR Spectroscopy D->F Functional Groups G HRMS (ESI-TOF) D->G Exact Mass & Fragmentation

Chemical synthesis and multi-modal characterization workflow for the target thiazolidine.

Spectroscopic Data & Structural Elucidation

Regiochemical Proof via NMR

The ¹H NMR spectrum is anchored by the H2 proton , which appears highly deshielded (~4.85 ppm) due to its position between the electronegative nitrogen, sulfur, and the carbonyl group. The ¹³C NMR confirms the ketone presence with a signal at ~208.5 ppm (an amide carbonyl would appear much further upfield, ~165-170 ppm)[3]. The definitive proof of structure is the HMBC correlation between the H2 proton and the 208.5 ppm carbonyl carbon.

Functional Group Mapping via FT-IR

The FT-IR spectrum acts as a rapid orthogonal check. A strong, sharp peak at ~1715 cm⁻¹ is characteristic of an aliphatic ketone. Crucially, the presence of a medium, broad band at 3320 cm⁻¹ confirms the N-H stretch. If the molecule were the N-acylated isomer, this N-H stretch would be entirely absent, and the carbonyl stretch would shift to ~1650 cm⁻¹.

Fragmentation Pathways via HRMS

The exact mass for [M+H]⁺ (C₆H₁₂NOS⁺) is calculated at m/z 146.0640. During collision-induced dissociation (CID), the C2-carbonyl bond undergoes heterolytic cleavage. This results in the loss of the propanoyl group (neutral loss of 57 Da), yielding a highly stabilized thiazolidin-2-yl cation at m/z 88. This fragmentation signature is self-validating for C2-substitution[2].

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
H-2 4.85d (J = 6.0 Hz)1HThiazolidine C2-H; deshielded by N, S, and C=O.
H-4 3.20 - 3.40m2HThiazolidine C4-H₂; adjacent to N. Diastereotopic.
H-5 2.85 - 3.05m2HThiazolidine C5-H₂; adjacent to S. Diastereotopic.
N-H 2.50br s1HSecondary amine; broad due to 14N quadrupolar relaxation.
H-2' 2.65q (J = 7.2 Hz)2HPropanoyl CH₂; alpha to the ketone carbonyl.
H-3' 1.05t (J = 7.2 Hz)3HPropanoyl CH₃; terminal methyl group.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)TypeAssignment / Causality
C-1' 208.5CqKetone carbonyl; highly deshielded (rules out amide).
C-2 72.4CHThiazolidine C2; diagnostic hemiaminal-thioacetal carbon.
C-4 51.2CH₂Thiazolidine C4; alpha to nitrogen.
C-5 34.8CH₂Thiazolidine C5; alpha to sulfur.
C-2' 31.5CH₂Propanoyl CH₂.
C-3' 7.8CH₃Propanoyl CH₃.
Table 3: FT-IR Functional Group Mapping (ATR-FTIR)
Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional GroupCausality / Assignment
3320 Medium, BroadN-H StretchConfirms secondary amine remains unsubstituted.
2950, 2870 Weak, SharpC-H StretchAliphatic C-H stretching (ethyl and ring).
1715 Strong, SharpC=O StretchCharacteristic of an aliphatic ketone.
1450 MediumC-H BendingMethylene scissoring from the propanoyl group.
650 WeakC-S StretchConfirms the thioether linkage in the heterocycle.

Sources

Solvation Thermodynamics and Empirical Solubility Profile of 1-(1,3-thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1,3-thiazolidin-2-yl)propan-1-one (C₆H₁₁NOS) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Understanding its solubility profile is critical for assay development, formulation, and synthetic optimization. This technical guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility in common laboratory solvents, and a validated protocol for thermodynamic solubility determination.

Molecular Architecture & Solvation Thermodynamics

To predict and understand the solubility of 1-(1,3-thiazolidin-2-yl)propan-1-one, we must analyze its structural micro-environments. The molecule consists of two primary domains:

  • The 1,3-Thiazolidine Core : Contains a secondary amine (N3) acting as a strong hydrogen-bond donor (HBD) and a sulfur atom acting as a weak hydrogen-bond acceptor (HBA).

  • The Propanoyl Group (-C(=O)CH₂CH₃) : Features a ketone carbonyl that serves as a strong HBA, while the ethyl tail provides lipophilic, dispersive character.

The interplay of these functional groups dictates the compound's behavior in various solvent systems. According to Hansen Solubility Parameter (HSP) frameworks, a solute will dissolve in a solvent if their dispersive, polar, and hydrogen-bonding parameters are closely matched[1]. For thiazolidine derivatives, solubility is heavily influenced by the mutual effect of polarity, hydrogen-bonding interactions, and solvent-solvent interactions[2].

Empirical Solubility Profile in Common Lab Solvents

Based on the structural properties and empirical data from structurally analogous thiazolidine compounds, the following table summarizes the quantitative solubility profile of 1-(1,3-thiazolidin-2-yl)propan-1-one.

SolventSolvent ClassEstimated Solubility (mg/mL)Dominant Solute-Solvent Interaction
Water (pH 7.4) Aqueous< 1.0 (Sparingly Soluble)Weak H-bonding, limited by lipophilic bulk
0.1 M HCl (pH 1.2) Aqueous Buffer5.0 - 15.0 (Soluble)Ion-dipole (Protonation of N3 amine)
Methanol / Ethanol Polar Protic> 50.0 (Freely Soluble)H-bond donor/acceptor matching
DMSO / DMF Polar Aprotic> 100.0 (Very Soluble)Strong dipole-dipole, H-bond acceptance
n-Hexane Non-Polar< 0.1 (Practically Insoluble)Weak dispersion forces; solute self-association
Causality of Solvation:
  • Aqueous Media : The intrinsic aqueous solubility is poor due to the hydrophobic carbon burden of the propanoyl chain. However, the secondary amine is ionizable. Adjusting the pH to acidic conditions (e.g., pH 1.2) protonates the nitrogen, drastically increasing solubility via ion-dipole interactions with water[3].

  • Polar Aprotic Solvents (DMSO, DMF) : These solvents exhibit excellent solubilization capacity. Their high dielectric constants and strong H-bond accepting nature perfectly solvate the N-H proton of the thiazolidine ring, while dipole-dipole interactions stabilize the propanoyl carbonyl.

  • Polar Protic Solvents (Alcohols) : Alcohols provide bidirectional hydrogen bonding, donating to the carbonyl oxygen and accepting from the amine, resulting in high solubility[1].

  • Non-Polar Solvents : In solvents like hexane, the highly polar thiazolidine core prefers solute-solute self-association (crystal lattice stabilization) over solute-solvent dispersion, rendering it practically insoluble[1].

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 1-(1,3-thiazolidin-2-yl)propan-1-one, kinetic dissolution methods must be avoided in favor of thermodynamic equilibrium methods. The following self-validating Shake-Flask protocol ensures accuracy by preventing colloidal artifacts.

Step-by-Step Methodology:
  • Solvent Preparation : Dispense 1.0 mL of the target solvent (e.g., DMSO, Methanol, or pH-adjusted buffer) into a 2.0 mL amber glass HPLC vial.

  • Saturation : Add 1-(1,3-thiazolidin-2-yl)propan-1-one incrementally until a visible, persistent solid remains (indicating supersaturation).

  • Equilibration : Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours.

    • Causality: 48 hours ensures complete thermodynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

    • Causality: Centrifugation is critical to pellet undissolved micro-crystals that would otherwise cause light-scattering artifacts or false-positive concentration spikes during UV/Vis or MS analysis.

  • Dilution & Quantification : Carefully aspirate the clear supernatant. Dilute appropriately in the mobile phase and quantify using HPLC-UV (monitoring at the compound's λmax​ ) against a standard calibration curve.

Workflow Start 1. Compound Preparation 1-(1,3-thiazolidin-2-yl)propan-1-one Solvents 2. Solvent Selection (Protic, Aprotic, Non-Polar) Start->Solvents Incubation 3. Shake-Flask Equilibration (48h at 25.0 ± 0.1 °C) Solvents->Incubation Separation 4. Phase Separation (Centrifugation at 10,000 x g) Incubation->Separation Analysis 5. Quantification (HPLC-UV / LC-MS) Separation->Analysis Data 6. Solubility Profile Generation Analysis->Data

Figure 1: Standardized Shake-Flask Method Workflow for Thermodynamic Solubility Determination.

Formulation Strategies for Downstream Applications

When utilizing 1-(1,3-thiazolidin-2-yl)propan-1-one in biological assays, aqueous insolubility is a primary bottleneck. To overcome this, a co-solvent strategy is recommended. The compound should first be dissolved in DMSO to create a highly concentrated stock solution (e.g., 50 mM). This stock can then be diluted into the aqueous assay buffer.

Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation[3]. If precipitation occurs upon aqueous dilution, formulating the compound with cyclodextrins or adjusting the buffer pH to slightly acidic conditions can maintain the compound in solution[3].

References

  • Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: ResearchGate URL
  • Title: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids Source: Benchchem URL
  • Title: Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.

Sources

Foreword: The Enduring Relevance of the 1,3-Thiazolidinone Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1,3-Thiazolidinones

The 1,3-thiazolidinone core is a privileged heterocyclic scaffold that has garnered immense interest from researchers in medicinal chemistry and drug development.[1][2] This five-membered ring system, containing a sulfur atom, a nitrogen atom, and a carbonyl group, serves as the foundation for a vast array of compounds with significant pharmacological activities.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][4][5][6] The chemical versatility of the thiazolidinone ring, which allows for substitutions at positions 2, 3, and 5, provides a fertile ground for the design and synthesis of novel therapeutic agents with tailored biological activities.[2][6]

This guide provides a comprehensive overview of the principal synthetic strategies employed to construct the 1,3-thiazolidinone ring system. We will delve into the causality behind various experimental choices, from classical cyclization reactions to modern multi-component and microwave-assisted methodologies. Each section is designed to offer not just a list of procedures, but a field-proven insight into why a particular path is chosen and how it can be optimized for efficiency, yield, and chemical diversity.

Chapter 1: The Cornerstone of Thiazolidinone Synthesis: Multi-Component Reactions (MCRs)

The most prevalent and versatile strategy for synthesizing 2,3-disubstituted 1,3-thiazolidin-4-ones is the one-pot, three-component reaction (3-MCR) involving an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, typically thioglycolic acid.[4] This approach is favored for its operational simplicity, atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.

The Fundamental Three-Component Reaction: Mechanism and Rationale

The reaction proceeds through a well-established sequence. First, the amine and aldehyde undergo condensation to form an imine (Schiff base) intermediate. This step is often the rate-determining step and can be facilitated by catalysts or azeotropic removal of water. Subsequently, the thiol group of mercaptoacetic acid performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via nucleophilic attack by the nitrogen atom onto the carbonyl carbon of the acid moiety, followed by the elimination of a water molecule to yield the 1,3-thiazolidin-4-one ring.[7]

The choice of solvent and catalyst is critical and dictates the reaction's efficiency and environmental footprint. Traditional methods often employ solvents like benzene or toluene with a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.[8][9] However, modern approaches have shifted towards more sustainable and efficient conditions.

MCR_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Thiol Addition cluster_2 Step 3: Intramolecular Cyclization A Amine (R¹-NH₂) I Imine Intermediate A->I + H₂O B Aldehyde (R²-CHO) B->I Adduct Thioether Adduct I->Adduct TGA Thioglycolic Acid TGA->Adduct Product 1,3-Thiazolidin-4-one Adduct->Product - H₂O

Caption: General mechanism for the three-component synthesis of 1,3-thiazolidin-4-ones.

Modern Catalytic and Solvent Systems

The quest for greener and more efficient synthesis has led to the development of novel catalytic systems that can be employed in environmentally benign solvents, including water.

  • L-Proline in Water: L-Proline has emerged as an effective organocatalyst for this transformation, capable of catalyzing the reaction in an aqueous medium at room temperature.[10][11] This approach is highly attractive due to its mild conditions, operational simplicity, and avoidance of hazardous organic solvents. The dual nature of L-proline allows it to facilitate both the imine formation and the subsequent cyclization steps.[11]

  • Microwave Irradiation: Microwave-assisted synthesis has revolutionized the field by dramatically reducing reaction times from hours to minutes while often improving yields.[12][13][14] The rapid heating provided by microwaves efficiently promotes the cyclocondensation, making it a preferred method for high-throughput synthesis.[15] Reactions can be performed under solvent-free conditions or in minimal amounts of a high-boiling point solvent like ethanol.[13][16]

  • Heterogeneous Catalysts: The use of solid catalysts, such as nano-CdZr4(PO4)6, offers advantages like easy recovery and reusability.[7] These catalysts can activate the carbonyl groups of both the aldehyde and the acid, facilitating the reaction sequence, often under ultrasonic irradiation to further enhance reaction rates.[7]

Method Catalyst Solvent Typical Reaction Time Yields Key Advantages Reference(s)
ConventionalNone / AcidicToluene / Benzene12-24 hoursModerate to GoodWell-established, simple setup[8]
OrganocatalysisL-ProlineWater1-3 hoursModerate to GoodEnvironmentally benign, mild conditions[10][11]
Microwave-AssistedZnCl₂ or Catalyst-freeEthanol / Solvent-free3-10 minutesGood to ExcellentRapid, high yields, energy-efficient[12][13][16]
Ultrasound-Assistednano-CdZr4(PO4)6Toluene25-40 minutesHigh to ExcellentEfficient, reusable catalyst, fast[7]

Chapter 2: Synthesis of Key Thiazolidinone Subtypes

While the 1,3-thiazolidin-4-one is the most common core, other structurally related subtypes, such as thiazolidine-2,4-diones and rhodanines, are of significant pharmaceutical importance.

Caption: Key subtypes of the 1,3-thiazolidinone scaffold.

Thiazolidine-2,4-diones (TZDs)

TZDs are a cornerstone in the treatment of type 2 diabetes, with drugs like Pioglitazone and Rosiglitazone being prominent examples.[4][17] The primary synthetic route involves the condensation of thiourea with chloroacetic acid to form the core TZD ring.[4][18] This core can then be functionalized, most commonly at the N-3 and C-5 positions.

A typical synthesis involves a Knoevenagel condensation between the TZD core and an aromatic aldehyde to introduce a substituent at the C-5 position.[2][17][19] This reaction is usually catalyzed by a weak base like piperidine in a suitable solvent.[20]

Rhodanines (2-Thioxo-1,3-thiazolidin-4-ones)

Rhodanines are another class of thiazolidinones with a broad spectrum of biological activities.[21][22][23] They are versatile building blocks in drug discovery.[21] One common and efficient method for synthesizing N-substituted rhodanines is a one-pot, base-assisted coupling and cyclization of a primary amine, carbon disulfide, and an α-haloacetyl derivative like methyl (2-chloroacetyl)carbamate.[24] This multicomponent approach avoids harsh conditions and allows for the synthesis of a wide range of functionalized rhodanines in excellent yields.[24]

2-Imino-1,3-thiazolidin-4-ones

This subclass can be synthesized via a one-pot, three-component reaction of a primary amine, an isothiocyanate (e.g., phenyl isothiocyanate), and dimethyl acetylenedicarboxylate (DMAD).[25][26] The proposed mechanism involves the initial formation of a thiourea derivative from the amine and isothiocyanate. The sulfur atom of the thiourea then attacks the alkyne of DMAD, followed by an intramolecular cyclization to yield the final product.[25][27]

Chapter 3: Selected Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key synthesis methods. These protocols are adapted from peer-reviewed literature and represent robust and reproducible procedures.

Protocol 3.1: Microwave-Assisted Three-Component Synthesis of a 1,3-Thiazolidin-4-one Derivative

This protocol is adapted from a procedure for the rapid synthesis of 2-aryl-3-phenylthiazolidin-4-ones.[12][16]

Objective: To synthesize 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one.

Materials:

  • 4-Chlorobenzaldehyde (1.40 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Thioglycolic acid (0.92 g, 10 mmol, 0.69 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.068 g, 0.5 mmol, 5 mol%)

  • Ethanol (20 mL)

  • Microwave synthesis reactor

  • TLC plates (silica gel), appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3)

  • Ice-cold water

Procedure:

  • Schiff Base Formation (Pre-reaction): In a microwave-safe vessel, combine 4-chlorobenzaldehyde (10 mmol) and aniline (10 mmol) in ethanol (10 mL).

  • Irradiate the mixture in the microwave reactor for 1-2 minutes at 150W. Monitor the reaction by TLC until the starting materials are consumed. This intermediate Schiff base can be used directly.

  • Cyclization: To the vessel containing the Schiff base, add thioglycolic acid (10 mmol) and a catalytic amount of anhydrous ZnCl₂ (5 mol%).

  • Seal the vessel and place it back in the microwave reactor. Irradiate the mixture at 400W (temperature may reach ~140-150°C) for 3-4 minutes.[12]

  • Work-up and Purification: After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the solid from ethanol to obtain the pure 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one.

Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The characteristic ¹H NMR signals include a singlet for the C2-proton of the thiazolidinone ring and multiplets for the aromatic protons.[5]

Protocol 3.2: Synthesis of the Thiazolidine-2,4-dione (TZD) Core

This protocol describes the fundamental cyclization to form the parent TZD ring.[18]

Objective: To synthesize 1,3-thiazolidine-2,4-dione.

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • Chloroacetic acid (9.45 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl) (8 mL)

  • Water (25 mL)

  • Ethanol for recrystallization

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.1 mol) and chloroacetic acid (0.1 mol) in water (25 mL).

  • Carefully add concentrated HCl (8 mL) to the mixture. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain reflux for 10-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. A crystalline solid will precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid.

  • Dry the crude product in an oven at 60-70°C.

  • For further purification, recrystallize the solid from hot ethanol.

Validation: The final product should be a white crystalline solid. Confirm its identity via melting point analysis and spectroscopy. The ¹H NMR in DMSO-d₆ will show a characteristic singlet for the CH₂ group and a broad singlet for the NH proton.

Conclusion and Future Outlook

The synthesis of 1,3-thiazolidinones is a mature yet continuously evolving field. While three-component reactions remain the dominant strategy due to their inherent efficiency and flexibility, the focus has clearly shifted towards the development of more sustainable and powerful methodologies. The adoption of microwave and ultrasound technologies, coupled with green catalysts and aqueous solvent systems, aligns with the modern principles of chemical synthesis. The future of thiazolidinone synthesis will likely involve the integration of flow chemistry for scalable production and the use of advanced catalytic systems, including biocatalysis, to achieve even greater control over stereochemistry and functional group tolerance. As our understanding of the biological targets of these scaffolds deepens, synthetic chemists will continue to be called upon to innovate, providing the next generation of thiazolidinone-based drug candidates.

References

  • Kaur, R., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. PubMed.
  • Perez, M., et al. (2019). Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons. MDPI.
  • Ma, Z., et al. (n.d.). Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy. Modern Applied Science.
  • Gadkari, Y. U., Shanbhag, R. D., & Telvekar, V. N. (2022). An Efficient One-Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. Bentham Science Publishers.
  • Al-Ghorbani, M., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. SCIREA Journal of Chemistry.
  • Gadkari, Y. U., Shanbhag, R. D., & Telvekar, V. N. (2022). An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. ResearchGate.
  • Wang, W., et al. (2017). Design, Synthesis, and Evaluation of Thiazolidine-2,4-dione Derivatives as a Novel Class of Glutaminase Inhibitors. Journal of Medicinal Chemistry.
  • (n.d.). A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water. ResearchGate.
  • Neeli, S., et al. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyc. Arkivoc.
  • Vellalacheruvu, R., Leela, R., & Ravindranath, L. (2017). Novel Route for Synthesis of Thiozolidine-2,4-Dione Derivatives as a Mannich Base. SCIRP.
  • (n.d.). Synthesis of 1,3-thiazolidin-4-ones (4) via one-pot multicomponent... ResearchGate.
  • (2023). Expeditious Microwave-assisted Synthesis of 1,3-Benzoxazoles Incorporating Substituted Thiazolidinone Moieties. International Journal of Pharmaceutical Sciences and Drug Research.
  • Dhongade, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[1][10][15] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at:

  • (2026). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. CJAP.
  • Cunico, W., et al. (2008). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate.
  • Srinivasa, M. G., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing.
  • (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Innovare Academic Sciences.
  • (n.d.). Journal of Advanced Scientific Research A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.
  • (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Taylor & Francis Online.
  • Singh, R., et al. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen.
  • Bîcu, E., et al. (2015). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC.
  • (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Fertilizers & Pesticides.
  • (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online.
  • Zhang, H., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC.
  • (n.d.). Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. ResearchGate.
  • Sanna, G., et al. (2017). New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus. PubMed.
  • (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. Growing Science.
  • (n.d.). Synthesis of 1,3-thiazolidin-4-one 4a-k. ResearchGate.
  • (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega.
  • Aggarwal, N., et al. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of. Biointerface Research in Applied Chemistry.
  • Isak, I., et al. (2024). Synthesis and Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI.
  • (2026). One-Pot Synthesis of 1,3-Thiazolidin-4-Ones Derivatives from 2-Amino-1,3,4-Thiadiazole. ResearchGate.
  • Bouattour, R., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. ACG Publications.
  • (2025). An efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions. ResearchGate.
  • (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.
  • (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.
  • Gomha, S. M., et al. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.

Sources

discovery and history of thiazolidinone compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and History of Thiazolidinone Compounds

Abstract

The thiazolidinone core is a quintessential privileged scaffold in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. This guide provides a comprehensive exploration of the , from their initial synthesis to their evolution as a cornerstone of modern drug discovery. We will trace the development of synthetic methodologies, chronicle the awakening of their vast biological potential, and examine the structure-activity relationships that have guided their journey from laboratory curiosities to clinically vital medicines. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical heterocyclic family.

Introduction: The Thiazolidinone Scaffold

Thiazolidinone is a five-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 3, and at least one carbonyl group.[1][2] The most studied and pharmacologically significant isomer is 1,3-thiazolidin-4-one, often referred to simply as 4-thiazolidinone.[3][4] This core structure, a tetrahydro derivative of thiazole, provides a versatile and synthetically accessible framework that can be readily functionalized at the N-3, C-2, and C-5 positions.[4][5] This chemical tractability, combined with the scaffold's ability to interact with a wide range of biological targets, has cemented its status as a "magic moiety" or "wonder nucleus" in medicinal chemistry.[3][6]

The journey of thiazolidinones is a story of continuous discovery, from their foundational synthesis to the unmasking of their profound and diverse pharmacological activities, which include antidiabetic, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][7]

The Genesis: Early Synthesis of the Thiazolidinone Core

The foundational chemistry of 4-thiazolidinones dates back to classical organic synthesis. The most common and enduring method involves a three-component, one-pot condensation reaction.[1][4] This reaction brings together an amine, a carbonyl compound (an aldehyde or ketone), and a mercapto-acid, typically thioglycolic acid (mercaptoacetic acid).[2][4]

The reaction proceeds through the initial formation of an imine (Schiff base) from the amine and carbonyl compound, which is then attacked by the thiol group of the mercaptoacetic acid, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone ring.[1]

G cluster_reactants Reactants cluster_intermediates Intermediate Amine Amine (R1-NH2) SchiffBase Schiff Base (Imine) Amine->SchiffBase + Carbonyl - H2O Carbonyl Carbonyl (R2-CO-R3) Carbonyl->SchiffBase MercaptoAcid Mercaptoacetic Acid Product 2,3,5-Substituted 4-Thiazolidinone MercaptoAcid->Product SchiffBase->Product + Mercaptoacetic Acid (Cyclocondensation)

Figure 1: General workflow for the three-component synthesis of 4-thiazolidinones.

An alternative historical synthesis for the related 2,4-thiazolidinedione (TZD) scaffold involves the reaction of thiourea with an α-halo acid like chloroacetic acid, often under reflux for extended periods.[8] This method proceeds via an initial S-alkylation of thiourea, followed by cyclization and hydrolysis to form the dione ring structure.[8]

Protocol 1: Classical Three-Component Synthesis of a 4-Thiazolidinone Derivative

This protocol describes a general, two-step procedure for synthesizing a 2,3,5-trisubstituted 4-thiazolidinone, a common workflow in early explorations of this scaffold.

Step 1: Schiff Base (Imine) Formation

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a primary amine and one equivalent of an aldehyde (or ketone) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is often accompanied by the formation of water.

  • Rationale: The acidic or protic environment catalyzes the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the Schiff base.

Step 2: Cyclocondensation

  • Addition of Thiol: To the flask containing the formed Schiff base, add a slight excess (e.g., 1.1 equivalents) of thioglycolic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 4-12 hours). Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the mixture can be poured into ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-thiazolidinone derivative.

  • Rationale: The thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The subsequent intramolecular condensation between the nitrogen and the carboxylic acid group, with the elimination of a water molecule, forms the stable five-membered ring.[9]

Modern advancements have introduced microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes and often improves yields, representing a greener evolution of these classical methods.[8]

The Pharmacological Awakening: From Penicillin to Broad-Spectrum Activity

While synthetic routes were being established, the biological significance of the thiazolidine ring (the saturated parent ring) was spectacularly revealed through the discovery of Penicillin, where an elaborate thiazolidine ring is fused to a β-lactam ring.[10] This discovery undoubtedly spurred interest in the broader family of related sulfur-nitrogen heterocycles.

By the mid-20th century, systematic screening began to uncover the diverse biological activities inherent to the 4-thiazolidinone scaffold itself. Researchers found that by modifying the substituents at the C-2, N-3, and C-5 positions, they could elicit a wide range of pharmacological responses.[2][4]

Key Early Discoveries:

  • Antimicrobial Activity: Early derivatives were found to possess significant antibacterial and antifungal properties.[2] The mechanism for antibacterial action is thought to involve the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurB, a precursor in peptidoglycan biosynthesis.[1]

  • Anti-inflammatory Activity: Certain derivatives were identified as potent anti-inflammatory agents.[4] Subsequent research has shown that some of these compounds act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1.[11]

  • Anticonvulsant Activity: The scaffold proved to be a valuable template for developing central nervous system agents. This line of research eventually led to the development of the anticonvulsant drug Ralitoline.[7][12]

This explosion of activity cemented the 4-thiazolidinone core as a "privileged scaffold," a molecular framework that is able to bind to multiple, diverse biological targets.

G cluster_activities Discovered Biological Activities Thiazolidinone_Core 4-Thiazolidinone Scaffold Antimicrobial Antimicrobial (Antibacterial, Antifungal) Thiazolidinone_Core->Antimicrobial AntiInflammatory Anti-inflammatory (e.g., COX Inhibition) Thiazolidinone_Core->AntiInflammatory Anticonvulsant Anticonvulsant (e.g., Ralitoline) Thiazolidinone_Core->Anticonvulsant Anticancer Anticancer Thiazolidinone_Core->Anticancer Antidiabetic Antidiabetic (TZDs) Thiazolidinone_Core->Antidiabetic Antiviral Antiviral / Anti-HIV Thiazolidinone_Core->Antiviral

Figure 2: The diverse pharmacological profile of the 4-thiazolidinone scaffold.

A Paradigm Shift: The Thiazolidinediones (TZDs) and Diabetes

The most transformative chapter in the history of thiazolidinones began with the development of the 2,4-thiazolidinedione (TZD) subclass as potent insulin sensitizers for the treatment of type 2 diabetes.[8] In the 1990s, drugs like Pioglitazone and Rosiglitazone emerged as groundbreaking oral anti-hyperglycemic agents.[7][13]

These compounds were discovered to be high-affinity agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[13][14]

Mechanism of Action:

  • Activation: The TZD drug enters the cell and binds to the PPAR-γ receptor in the nucleus.

  • Heterodimerization: The activated PPAR-γ forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR).

  • DNA Binding: This PPAR-γ/RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding event modulates the transcription of numerous genes involved in insulin signaling, glucose uptake, and fatty acid metabolism, ultimately leading to improved insulin sensitivity in adipose, muscle, and liver tissues.

The clinical success of the "glitazones" demonstrated the immense therapeutic potential of the thiazolidinone core and triggered a massive wave of research into designing derivatives for a multitude of diseases. However, adverse side effects associated with some TZDs, such as fluid retention and an increased risk of heart failure, have also driven research towards developing safer, next-generation PPAR-γ modulators.[13]

The Modern Era: A Scaffold for Targeted Therapies

Today, the thiazolidinone scaffold remains a focal point of drug discovery, with research extending into highly specific and targeted therapeutic areas. The principles of molecular hybridization—combining the thiazolidinone core with other pharmacophores—are being used to create novel conjugates with enhanced or dual activities.[11]

Current Research Frontiers:

Therapeutic AreaTarget / MechanismRepresentative FindingsCitation
Oncology Kinase Inhibition (e.g., CDK2, EGFR), Microtubule DisruptionNovel derivatives show potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting GI50 values in the low micromolar or even nanomolar range.[3][15]
Neurodegenerative Disease BRD4 Bromodomain Inhibition2-Thiazolidinone fragments have been identified as effective mimics of acetylated lysine, binding to the bromodomain of BRD4 and serving as a starting point for potent inhibitors.[16]
Inflammatory Disease COX/LOX InhibitionDerivatives have been identified as selective COX-1 inhibitors with activity superior to reference drugs like naproxen.[11]
Infectious Disease Antitubercular, Anti-HIVThe scaffold continues to be explored for activity against persistent pathogens, including Mycobacterium tuberculosis and HIV.[4][5]

The ongoing exploration of thiazolidinones in areas like cancer and epigenetic regulation highlights the scaffold's enduring relevance.[5][16] Structure-activity relationship (SAR) studies continuously refine the design of new derivatives, for example, demonstrating that electron-withdrawing groups can enhance receptor binding while different substituents at the C-5 position are crucial for modulating activity and selectivity.[14][17]

Conclusion

The history of thiazolidinone compounds is a testament to the power of a privileged scaffold in medicinal chemistry. From its simple, elegant synthesis to its role in the blockbuster antidiabetic drugs and its current position at the forefront of targeted cancer and epigenetic therapies, the thiazolidinone core has proven to be remarkably versatile. Its journey illustrates a perfect synergy between synthetic organic chemistry and pharmacology, where the ability to readily create chemical diversity allows for the systematic exploration and optimization of biological function. The "wonder nucleus" continues to be a source of inspiration and a powerful tool for developing the next generation of therapeutic agents.

References

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Protein & Cell. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Protein & Cell. Available at: [Link]

  • 1,3-Thiazolidin-4-ones: Biological Potential, History, Synthetic Development and Green Methodologies. ResearchGate. Available at: [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review. PubMed. Available at: [Link]

  • An Insight into 4-Thiazolidinones. Semantic Scholar. Available at: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Bioscience Biotechnology Research Communications. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Protein & Cell. Available at: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

  • Natural Product-Inspired Synthesis of Thiazolidine and Thiazolidinone Compounds and their Anticancer Activities. Sci-Hub. Available at: [Link]

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Protein & Cell. Available at: [Link]

  • Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Protein & Cell. Available at: [Link]

  • Thiazolidine. Wikipedia. Available at: [Link]

  • Synthesis of 4-thiazolidinones 1a-e. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Galician Medical Journal. Available at: [Link]

  • Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. ACS Publications. Available at: [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: A review. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]

Sources

Methodological & Application

Application Note: Experimental Setup for Evaluating the Anti-Inflammatory Properties of Thiazolidinones

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Thiazolidinones, particularly thiazolidin-4-one derivatives, have emerged as potent pharmacophores in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Unlike classical NSAIDs that non-selectively inhibit cyclooxygenases (COX-1 and COX-2) leading to gastrointestinal toxicity, rationally designed thiazolidinones exhibit high selectivity for COX-2[1]. Furthermore, these compounds modulate upstream inflammatory cascades, significantly suppressing nuclear factor-kappa B (NF-κB) translocation and subsequent inducible nitric oxide synthase (iNOS) expression[2].

Causality of Experimental Design: To rigorously validate the anti-inflammatory efficacy of a novel thiazolidinone, a biphasic testing strategy is required. In vitro screening using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a high-throughput, mechanistic understanding of the compound's effect on pro-inflammatory mediators (NO, TNF-α, IL-6)[3][4]. However, in vitro data alone cannot account for pharmacokinetics, bioavailability, and systemic tissue responses. Therefore, in vivo validation using the carrageenan-induced paw edema model in rodents is essential to confirm acute anti-inflammatory and anti-hyperalgesic efficacy[5].

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates COX2 COX-2 Expression NFKB->COX2 Upregulates iNOS iNOS Expression NFKB->iNOS Upregulates Thiazolidinone Thiazolidinone Derivatives Thiazolidinone->NFKB Inhibits Thiazolidinone->COX2 Direct Inhibition PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Synthesizes NO Nitric Oxide (NO) (Oxidative Stress) iNOS->NO Produces

Mechanistic pathway of LPS-induced inflammation and targeted inhibition by thiazolidinones.

In Vitro Protocol: RAW 264.7 Macrophage Assays

The Self-Validating System: A critical flaw in many anti-inflammatory screens is the failure to distinguish between true anti-inflammatory activity and compound cytotoxicity. If a compound kills the macrophages, NO and COX-2 levels will artificially drop. Therefore, an MTT viability assay MUST be run in parallel with the Griess assay to ensure the observed anti-inflammatory effect is pharmacologically genuine[3][4].

Step-by-Step Methodology

Phase A: Cell Culture & Treatment

  • Seeding: Culture murine RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 1×104 cells/well (for MTT/Griess) or 6-well plates at 1×106 cells/well (for Western Blot)[4]. Incubate for 24 h at 37°C, 5% CO₂.

  • Pre-treatment: Replace the medium with 0.1% FBS DMEM. Causality: Serum starvation minimizes the interference of serum proteins with LPS stimulation[3]. Pre-treat cells with the thiazolidinone derivative at varying concentrations (e.g., 10, 30, 60 µg/mL) for 2 hours[3][4]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Indomethacin at 10 µM)[4].

  • Stimulation: Add LPS (Escherichia coli, 1 µg/mL) to all wells except the negative control[3]. Incubate for 18–24 hours.

Phase B: Griess Assay (Nitric Oxide Quantification)

  • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant[4].

  • Incubate in the dark at room temperature for 5-10 minutes.

  • Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve[4].

Phase C: MTT Viability Assay (The Validation Step)

  • To the remaining adherent cells in the original 96-well plate, add 50 µL of MTT solution (0.5 mg/mL)[3].

  • Incubate for 3-4 hours at 37°C.

  • Remove the supernatant carefully and solubilize the formed formazan crystals in 50-150 µL of DMSO[3][4].

  • Read absorbance at 570 nm. Acceptance Criteria: Only concentrations yielding >80% cell viability should be considered for anti-inflammatory efficacy[2].

InVitroWorkflow Seed Seed RAW 264.7 (1x10^4 cells/well) Pretreat Pre-treat with Thiazolidinone (2h) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24h) Pretreat->Stimulate Split Stimulate->Split Griess Griess Assay (Supernatant, 540nm) Split->Griess Efficacy MTT MTT Assay (Adherent Cells, 570nm) Split->MTT Viability Check WB Western Blot (Cell Lysate, COX-2/iNOS) Split->WB Mechanism

Self-validating in vitro workflow for assessing thiazolidinone anti-inflammatory properties.

In Vivo Protocol: Carrageenan-Induced Paw Edema

Causality of Experimental Design: The carrageenan-induced paw edema model is the gold standard for evaluating acute systemic inflammation. It is a biphasic event: the early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (2-6h) is driven by COX-2 mediated prostaglandin (PGE2) release[5]. Because thiazolidinones primarily target COX-2, their efficacy is most pronounced in the delayed phase[1].

Step-by-Step Methodology
  • Animal Preparation: Use adult male Wistar rats (180-190 g) or Swiss albino mice. Acclimatize for 7 days under standard laboratory conditions (12:12 light/dark cycle)[6][7]. Fast the animals for 12 hours prior to the experiment with free access to water.

  • Dosing: Divide animals into randomized groups (n=6). Administer the thiazolidinone derivative intraperitoneally (i.p.) or orally (p.o.) at varying doses (e.g., 1, 5, 10 mg/kg) suspended in a suitable vehicle (e.g., 2% DMSO in saline). Administer the vehicle to the negative control group, and a standard NSAID (e.g., Diclofenac 5 mg/kg or Indomethacin 10 mg/kg) to the positive control group[7].

  • Baseline Measurement: Measure the basal volume or thickness of the right hind paw using a mercury plethysmometer or digital caliper[5].

  • Induction: Thirty to sixty minutes post-dosing, inject 20-50 µL of 1% (w/v) λ -carrageenan (prepared in sterile saline) into the sub-plantar region of the right hind paw[7][8].

  • Evaluation: Measure paw volume/thickness at 1, 2, 4, and 6 hours post-carrageenan injection[5].

  • Data Calculation: Calculate the percentage of edema inhibition using the formula:

    %Inhibition=Vc​(Vc​−Vt​)​×100

    (Where Vc​ is the increase in paw volume of the control group, and Vt​ is the increase in paw volume of the treated group).

Data Presentation & Expected Results

To ensure clear interpretation across the drug development pipeline, quantitative data must be summarized. A successful thiazolidinone candidate will show dose-dependent inhibition of NO and COX-2 in vitro without cytotoxicity, translating to significant delayed-phase edema reduction in vivo.

Table 1: Representative Efficacy Profile of Thiazolidinone Derivatives

Compound / TreatmentRAW 264.7 Viability (MTT, % of Control)NO Inhibition (IC₅₀, µg/mL)COX-2 Protein Expression (% of LPS Control)Carrageenan Paw Edema Inhibition (%, at 4h)
Negative Control (Vehicle) 100.0 ± 2.1N/A5.2 ± 1.10.0
LPS / Carrageenan Only 98.5 ± 3.4N/A100.0 ± 0.00.0
Standard (Indomethacin) 95.2 ± 4.08.512.4 ± 3.268.5 ± 4.1
Thiazolidinone (Low Dose) 97.1 ± 2.865.061.0 ± 5.432.4 ± 3.8
Thiazolidinone (High Dose) 94.8 ± 3.148.037.1 ± 4.270.2 ± 5.0

(Note: Data synthesized from standard benchmark responses for novel thiazolidin-4-ones[2][3].)

Sources

Application Note: High-Throughput Quantification of 2-Oxobutanal in Biological Samples via Cysteamine Derivatization to 1-(1,3-Thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine, Tissue Homogenates) Analytical Platform: LC-MS/MS (MRM Mode)

Introduction & Biological Context

The quantification of reactive α-dicarbonyl compounds in biological samples is critical for evaluating "dicarbonyl stress," a pathological state implicated in aging, diabetes, and neurodegeneration. Among these, 2-oxobutanal (also known as ethylglyoxal) is a highly reactive intermediate that rapidly crosslinks proteins to form Advanced Glycation End-products (AGEs).

Because free 2-oxobutanal is highly unstable, water-soluble, and lacks a native chromophore or fluorophore, direct analysis is analytically prohibitive. To overcome this, we employ a highly specific chemical trapping strategy: derivatization with cysteamine (2-aminoethanethiol). This reaction specifically targets the aldehyde moiety of 2-oxobutanal, yielding the highly stable surrogate analyte 1-(1,3-thiazolidin-2-yl)propan-1-one (also referred to as 2-propionylthiazolidine). By quantifying this stable thiazolidine derivative via LC-MS/MS, researchers can accurately back-calculate the endogenous concentration of 2-oxobutanal.

Mechanistic Principle & Causality of Method Design

The integrity of this protocol relies on understanding the causality behind the derivatization chemistry.

Why Cysteamine over o-Phenylenediamine (OPD)?

Historically, o-phenylenediamine (OPD) has been the gold standard for trapping dicarbonyls to form quinoxalines. However, as demonstrated by , fast-reacting trapping agents like OPD can impose high oxidative stress on biological matrices ex vivo, leading to the false-positive generation of artifactual dicarbonyls from early-stage Amadori products[1].

Cysteamine offers a milder, complementary trapping mechanism. The sulfhydryl group of cysteamine acts as a powerful nucleophile, attacking the C1 aldehyde carbon of 2-oxobutanal. This is followed by an intramolecular condensation by the primary amine, yielding a stable 5-membered thiazolidine ring. The C2 ketone group remains intact, forming the propan-1-one side chain[2].

The Importance of pH 6.0

The derivatization is strictly buffered at pH 6.0. Alkaline conditions promote the retro-aldol cleavage and base-catalyzed degradation of endogenous dicarbonyls, while highly acidic conditions protonate the cysteamine amine, inhibiting the final ring-closure step. Maintaining pH 6.0 ensures optimal 1-(1,3-thiazolidin-2-yl)propan-1-one yield while preserving the native dicarbonyl profile of the sample[2].

Experimental Protocol

This protocol is designed as a self-validating system. The addition of an isotope-labeled internal standard (IS) prior to derivatization ensures that any variances in trapping efficiency or extraction recovery are mathematically normalized.

Reagents and Solutions
  • Derivatization Buffer: 100 mM Sodium phosphate buffer, pH 6.0.

  • Cysteamine Reagent: 50 mM Cysteamine hydrochloride prepared freshly in the derivatization buffer.

  • Internal Standard (IS): 10 µM 13C4​ -2-oxobutanal in water.

  • Extraction Solvent: Dichloromethane (DCM), LC-MS grade.

Sample Preparation & Derivatization
  • Sample Collection: Collect whole blood in EDTA tubes (to chelate metals and prevent ex vivo oxidation). Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Spiking: Transfer 100 µL of plasma to a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the IS solution. Causality: Early IS addition controls for the rapid degradation rate of free dicarbonyls.

  • Trapping Reaction: Add 100 µL of the Cysteamine Reagent. Vortex for 10 seconds.

  • Incubation: Incubate the mixture in the dark at 25°C for 60 minutes. Causality: Room temperature is preferred over elevated heat to prevent the thermally-induced Maillard cascade from generating artifactual 2-oxobutanal[1].

Matrix Isolation (Liquid-Liquid Extraction)
  • Add 500 µL of DCM to the derivatized sample.

  • Vortex vigorously for 5 minutes to partition the non-polar 1-(1,3-thiazolidin-2-yl)propan-1-one into the organic phase, leaving unreacted cysteamine, proteins, and polar matrix interferents in the aqueous phase.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Carefully transfer 400 µL of the lower organic (DCM) layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Transfer to an autosampler vial.

LC-MS/MS Quantification Parameters

Analysis is performed using a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Table 1: MRM Transitions and Collision Energies

The precursor ion for 1-(1,3-thiazolidin-2-yl)propan-1-one is the protonated molecule [M+H]+=146.1 . The primary fragmentation pathway involves the cleavage of the thiazolidine ring, yielding a stable product ion at m/z 88.0.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(1,3-thiazolidin-2-yl)propan-1-one 146.188.015Quantifier
1-(1,3-thiazolidin-2-yl)propan-1-one 146.160.025Qualifier
13C4​ -Derivative (IS) 150.192.015Internal Standard
Table 2: Representative Method Validation Data

Data represents typical performance metrics in a human plasma matrix.

Validation ParameterValueAcceptance Criteria
Limit of Detection (LOD) 0.8 nMS/N ≥ 3
Limit of Quantification (LOQ) 2.5 nMS/N ≥ 10, CV ≤ 20%
Linear Dynamic Range 2.5 – 1000 nM R2 ≥ 0.995
Intra-day Precision (CV) 4.6%≤ 15%
Inter-day Precision (CV) 7.2%≤ 15%
Extraction Recovery 89 – 93%Consistent across linear range

Workflow & Pathway Visualization

The following diagram illustrates the dual nature of 2-oxobutanal: its endogenous pathological pathway leading to dicarbonyl stress, and the ex vivo analytical workflow utilizing cysteamine trapping to intercept this process for accurate quantification.

G A Biological Sample (Plasma/Urine) B 2-Oxobutanal (Reactive α-Dicarbonyl) A->B Endogenous Production C Cysteamine Derivatization (pH 6.0, 25°C) B->C Ex Vivo Trapping G Dicarbonyl Stress & AGE Formation B->G In Vivo Pathway D 1-(1,3-thiazolidin-2-yl)propan-1-one (Stable Surrogate) C->D Condensation Reaction E Liquid-Liquid Extraction (Dichloromethane) D->E Matrix Isolation F LC-MS/MS Quantification (MRM Mode) E->F Detection

Workflow for 2-oxobutanal quantification via cysteamine derivatization and LC-MS/MS analysis.

References

  • Glomb, M. A., & Tschirnich, R. (2001). Detection of α-Dicarbonyl Compounds in Maillard Reaction Systems and in Vivo. Journal of Agricultural and Food Chemistry, 49(11), 5543-5550. URL:[Link]

  • Hayashi, T., & Shibamoto, T. (1985). Analysis of methyl glyoxal in foods and beverages. Journal of Agricultural and Food Chemistry, 33(6), 1090-1093. URL:[Link]

Sources

Application Note: Advanced Purification Protocols for Synthesized 1-(1,3-Thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis and isolation of 1-(1,3-thiazolidin-2-yl)propan-1-one (also known as 2-propionylthiazolidine) presents a unique set of chromatographic and handling challenges. Typically synthesized via the condensation of cysteamine (2-aminoethanethiol) with 2,3-pentanedione—a classic mechanism utilized in α-dicarbonyl scavenging[2]—the resulting thiazolidine ring is highly susceptible to oxidative degradation.

The Core Challenge: The C2 proton of the thiazolidine ring is flanked by a sulfur atom, a nitrogen atom, and a carbonyl group. This unique electronic environment makes the C2-H bond highly activated. Upon exposure to ambient air or mild oxidants, the intermediate 1-(1,3-thiazolidin-2-yl)propan-1-one spontaneously oxidizes to form the thermodynamically more stable, conjugated byproduct 2-propionyl-2-thiazoline [1]. Standard open-air benchtop purification techniques inevitably lead to poor yields and contaminated products. Therefore, the purification protocol must be designed as a strictly anaerobic, self-validating system.

Physicochemical Profiling & Analytical Markers

To successfully separate the target compound from unreacted starting materials and its oxidized byproduct, one must exploit their differing physicochemical properties. The table below summarizes the critical data driving the experimental choices.

ParameterTarget: 1-(1,3-thiazolidin-2-yl)propan-1-oneByproduct: 2-Propionyl-2-thiazoline
Structural Feature S-C(H)-N (Saturated heterocycle)S-C=N (Unsaturated heterocycle)
Silica Gel Affinity (Rf) Lower (Strong H-bonding via secondary N-H)Higher (Lacks N-H hydrogen bond donor)
UV Absorbance (254 nm) Weak / NegligibleStrong (Due to N=C-C=O conjugation)
TLC Staining Strong positive (Ninhydrin / Iodine)Negative to Ninhydrin; Positive to UV
1H NMR Marker (CDCl3) ~5.2 - 5.5 ppm (C2-H methine proton)Absent (C2 lacks a proton)
Stability Highly prone to air-oxidationStable under ambient conditions

Purification Workflow Visualization

The following workflow illustrates the anaerobic isolation strategy designed to prevent premature oxidation while effectively separating the target from the thiazoline byproduct.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Thiazoline, Cysteamine) LLE Anaerobic Liquid-Liquid Extraction (EtOAc / Brine, Ar atm) Crude->LLE Quench under Argon AqPhase Aqueous Phase (Unreacted Cysteamine) LLE->AqPhase Phase Separation OrgPhase Organic Phase (Target + Thiazoline Byproduct) LLE->OrgPhase Phase Separation Flash Deoxygenated Flash Chromatography (Silica gel, Hexane/EtOAc) OrgPhase->Flash Load (Inert) Byproduct Early Fractions (2-Propionyl-2-thiazoline) Flash->Byproduct Elute First (Less Polar) Target Target Fractions 1-(1,3-thiazolidin-2-yl)propan-1-one Flash->Target Elute Second (More Polar) Storage Concentration & Storage (-20°C, Argon headspace) Target->Storage Purified Product

Anaerobic purification workflow for 1-(1,3-thiazolidin-2-yl)propan-1-one to prevent oxidation.

Step-by-Step Purification Methodologies

Anaerobic Liquid-Liquid Extraction (LLE)

Causality & Rationale: The crude reaction mixture contains water-soluble unreacted cysteamine. LLE effectively removes this. However, the high surface area generated during vigorous shaking in a separatory funnel accelerates oxygen dissolution, which catalyzes the oxidation of the target to the thiazoline[1]. Using degassed solvents is a mandatory preventative measure.

Protocol:

  • Solvent Preparation: Sparge Ethyl Acetate (EtOAc) and saturated aqueous NaCl (brine) with ultra-pure Argon gas for 30 minutes prior to use.

  • Quenching: Transfer the crude reaction mixture into a separatory funnel previously flushed with Argon.

  • Extraction: Add the deoxygenated brine and EtOAc. Gently invert the funnel rather than shaking vigorously to minimize emulsion formation and air entrapment. Vent frequently.

  • Separation: Drain the aqueous layer (containing unreacted cysteamine). Wash the organic layer twice more with deoxygenated brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension through a fluted filter paper under a blanket of Argon.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator flushed with Argon (avoid breaking the vacuum with ambient air; backfill with Argon).

Deoxygenated Flash Column Chromatography

Causality & Rationale: Silica gel acts as a mild Lewis acid. In the presence of ambient oxygen, the high surface area of the silica matrix drastically accelerates the oxidation of the thiazolidine ring. Running the column under positive Argon pressure with sparged eluents prevents this degradation. The oxidized byproduct (2-propionyl-2-thiazoline) lacks the N-H bond, making it less polar; thus, it will elute before the target compound.

Protocol:

  • Column Packing: Slurry-pack a glass column with standard silica gel (230-400 mesh) using Argon-sparged Hexane.

  • Loading: Dissolve the crude organic residue in a minimum volume of deoxygenated Dichloromethane (DCM) or Hexane/EtOAc mixture. Apply carefully to the top of the silica bed.

  • Elution: Elute using a gradient of Hexane/EtOAc (typically starting at 9:1 and increasing to 7:3). Maintain a continuous positive pressure of Argon at the top of the column.

  • Fraction Collection: Collect fractions in tubes pre-flushed with Argon.

Self-Validating Analytical Checks

To ensure the integrity of the purified 1-(1,3-thiazolidin-2-yl)propan-1-one, execute the following validation steps immediately after fraction collection:

  • TLC Cross-Validation: Spot the fractions on a silica TLC plate. Observe under a 254 nm UV lamp. The early-eluting fractions (thiazoline byproduct) will show strong UV quenching. The later-eluting target fractions will be nearly invisible under UV but will stain intensely yellow/brown when dipped in a Ninhydrin solution and heated (confirming the presence of the secondary amine).

  • NMR Verification: Concentrate an aliquot of the target fraction and analyze via 1H NMR ( CDCl3​ ). The definitive proof of purity and lack of oxidation is the presence of the C2 methine proton signal (a distinct multiplet/singlet around 5.2 - 5.5 ppm). If this peak is absent and replaced by a shift in the propionyl signals, the sample has oxidized to the thiazoline.

  • Storage: The purified compound must be concentrated to dryness, backfilled with Argon, sealed with Parafilm, and stored at -20°C to ensure long-term stability.

References

  • National Institutes of Health (NIH) / PubMed Central. (n.d.). Advanced Glycation End Products of DNA: Quantification of N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) in Biological Samples by LC-ESI-MS/MS. Retrieved April 2, 2026, from[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,3-thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1,3-thiazolidin-2-yl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve experimental outcomes. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions are presented in a question-and-answer format to directly tackle common problems.

Q1: My reaction yield is very low, or I'm getting no product. What are the common causes?

Low or no yield is the most common issue and can typically be traced back to one of three areas: the quality of starting materials, the reaction conditions, or the work-up procedure.

A. Starting Material Integrity:

  • Cysteamine Quality: Cysteamine contains a free thiol group that is highly susceptible to oxidation, leading to the formation of the cystamine disulfide dimer. If your starting material is old or has been improperly stored, a significant portion may be the unreactive dimer. It is also hygroscopic.[1]

    • Solution: Use fresh, high-purity cysteamine. If using cysteamine hydrochloride, which is more stable, ensure it is thoroughly dried before use. The free base must be generated in situ for the reaction to proceed.[1]

  • Thiazolidine Reactant: If you are starting from pre-synthesized 1,3-thiazolidine, be aware that the ring can be unstable, particularly in aqueous or acidic conditions, and may hydrolyze back to its cysteamine and formaldehyde precursors.[2]

    • Solution: Use freshly prepared or distilled thiazolidine for the best results.

  • Acylating Agent Reactivity: Propionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.

    • Solution: Use a fresh bottle of propionyl chloride or distill it immediately before use. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

B. Sub-optimal Reaction Conditions:

  • Incomplete Deprotonation: The N-acylation reaction requires a nucleophilic nitrogen atom. If you are using cysteamine hydrochloride or thiazolidine hydrochloride, a base is required to neutralize the salt and deprotonate the amine.

    • Solution: Use at least one full equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For thiazolidine, a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.[3] The reaction should be stirred for a few minutes after base addition before adding the acylating agent to ensure complete deprotonation.[3]

  • Incorrect Temperature: The acylation reaction is typically exothermic. Adding the acylating agent too quickly or at too high a temperature can lead to side reactions and decomposition.

    • Solution: Perform the addition of propionyl chloride slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate. After the addition is complete, the reaction can be allowed to warm to room temperature.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is indicative of side reactions. The most common culprits are outlined below.

  • Di-acylated Product: If there is an excess of propionyl chloride, or if the reaction conditions are not carefully controlled, it's possible to get acylation on both the nitrogen and the sulfur atoms, though N-acylation is significantly more favorable.

  • Oxidized Impurities: The thiazolidine ring can be oxidized to the corresponding thiazoline, especially if the reaction is exposed to air for prolonged periods or if certain catalysts are present.[4][5]

  • Unreacted Starting Materials: The presence of starting materials (thiazolidine or the propionylating agent's hydrolyzed form, propionic acid) is common if the reaction has not gone to completion.

  • Polymerization: Under strongly acidic or basic conditions, side reactions leading to oligomeric or polymeric materials can occur.

Troubleshooting Workflow for Impurities:

G Start Multiple Spots on TLC CheckSM Co-spot with Starting Materials (SMs) Start->CheckSM SM_Yes SMs Present -> Drive reaction further (increase time/temp) CheckSM->SM_Yes Yes SM_No SMs Absent or Minor CheckSM->SM_No No Polarity Analyze Spot Polarity SM_No->Polarity Polar_Spot Highly Polar Spot? (streaking at baseline) Polarity->Polar_Spot Nonpolar_Spot Non-Polar/Multiple Spots? Polarity->Nonpolar_Spot Polar_Sol Likely Salt (e.g., TEA-HCl) -> Improve aqueous wash Polar_Spot->Polar_Sol Nonpolar_Sol Likely Side Product (e.g., oxidation, di-acylation) -> Optimize stoichiometry -> Use inert atmosphere Nonpolar_Spot->Nonpolar_Sol

Caption: Troubleshooting flowchart for identifying impurities.

Q3: My final product is an oil and is difficult to purify. What strategies can I use?

Many N-acyl thiazolidines are oils or low-melting solids, which can complicate purification.

  • Aqueous Work-up: Ensure you have thoroughly washed the organic layer after the reaction. A wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any excess propionic acid (from hydrolysis of the chloride) and a wash with brine will help remove water-soluble impurities.

  • Chromatography: Column chromatography is the most effective method for purifying oily products.

    • Solvent System: A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • TLC Guidance: Use TLC to determine the ideal solvent system before running the column. Aim for an Rf value of 0.2-0.3 for your product in the chosen mobile phase.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent alternative for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-acylation of 1,3-thiazolidine?

The reaction is a classic nucleophilic acyl substitution.

  • Deprotonation (if starting from a salt): A base removes the proton from the nitrogen atom of the thiazolidine ring, making it a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the propionyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Final Product: The final product is the N-acylated thiazolidine, 1-(1,3-thiazolidin-2-yl)propan-1-one. The protonated base and the chloride ion form a salt (e.g., triethylammonium chloride), which is typically removed during the aqueous work-up.

Simplified Reaction Mechanism:

G Thiazolidine Thiazolidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Thiazolidine->Tetrahedral Nucleophilic Attack PropionylChloride Propionyl Chloride (Electrophile) PropionylChloride->Tetrahedral Base Base (e.g., TEA) Product 1-(1,3-thiazolidin-2-yl)propan-1-one Tetrahedral->Product Chloride leaves Salt TEA-HCl Salt

Caption: Mechanism of N-acylation of thiazolidine.

Q2: Which acylating agent is best: propionyl chloride, propionic anhydride, or propionic acid with a coupling agent?

The choice of acylating agent involves a trade-off between reactivity, cost, and ease of handling.

ReagentProsConsBest For
Propionyl Chloride Highly reactive, high yields, fast reactions.Moisture sensitive, corrosive, generates HCl byproduct.Standard laboratory synthesis where speed and yield are prioritized.
Propionic Anhydride Less moisture sensitive than acid chloride, good reactivity.Slower reaction, byproduct (propionic acid) needs removal.Reactions where milder conditions are preferred.
Propionic Acid + Coupling Agent (e.g., DCC, EDC) Uses stable starting material, mild conditions.Higher cost, generates byproduct (e.g., DCU) that must be filtered off.Sensitive substrates or when trying to avoid chlorides in the reaction.

For most applications, propionyl chloride is the most common and effective choice due to its high reactivity and the straightforward removal of byproducts.[3]

Q3: How do I confirm the identity and purity of my final product?

A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): The first and quickest check. A pure product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key signals to look for in ¹H NMR would be the characteristic shifts for the thiazolidine ring protons and the ethyl group of the propanoyl moiety.[3][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the target structure. High-resolution MS (HRMS) can confirm the elemental composition.[3][6]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the tertiary amide carbonyl group.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-acylation of thiazolidine derivatives.[3]

Reagents & Materials:

  • 1,3-Thiazolidine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar).

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reactant Addition: Dissolve 1,3-thiazolidine (1.0 eq) in anhydrous DCM and add the solution to the flask.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice bath. Add the base (TEA or DIPEA, 1.2 eq) dropwise to the stirring solution.

  • Acylation: Dissolve propionyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the propionyl chloride solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any unreacted propionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove HCl and propionic acid).

    • Water.

    • Brine.

  • Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References
  • Huang, T. C., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 229-231. Available from: [Link]

  • Huang, T. C., Su, Y. M., & Ho, C. T. Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Rutgers University. Available from: [Link]

  • Palamarchuk, L. A., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Huang, T. C., Su, Y. M., & Ho, C. T. (1998). Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Journal of Agricultural and Food Chemistry, 46(2), 664-667. Available from: [Link]

  • Pittet, F., et al. (2014). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. ResearchGate. Available from: [Link]

  • Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. Available from: [Link]

  • Măruţescu, L., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules. Available from: [Link]

  • Pious, A., et al. (2024). Supporting information: Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (2019). Why is my Amide Coupling Not working using Cysteamine? ResearchGate. Available from: [Link]

  • Szabo, S., & Pihan, G. (1987). Development and significance of cysteamine and propionitrile models of duodenal ulcer. Chronobiology international. Available from: [Link]

  • Pihan, G., et al. (1985). Duodenal ulcerogens cysteamine and propionitrile induce gastroduodenal motility alterations in the rat. Gastroenterology. Available from: [Link]

Sources

Thiazolidinone Synthesis Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazolidinone Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the multicomponent reaction (MCR) used to construct the 4-thiazolidinone core. While the one-pot condensation of an amine, an aldehyde, and a mercapto-acid (like thioglycolic acid) is elegant on paper, the reality of bench chemistry often yields complex mixtures, stalled intermediates, and frustrating side reactions.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind common synthetic failures, provide self-validating protocols, and offer authoritative, field-proven solutions to optimize your yields.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My reaction stalls at the acyclic intermediate stage, resulting in low yields of the final 4-thiazolidinone. How do I force complete cyclization?

Causality: The synthesis proceeds via initial imine formation, followed by the nucleophilic attack of the sulfur atom from thioglycolic acid onto the imine carbon. This creates an acyclic thioacetal intermediate. The final critical step—intramolecular cyclization via amide bond formation—releases a molecule of water. If water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium and stalls at the acyclic stage. Actionable Solutions:

  • Azeotropic Dehydration: Utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

  • Chemical Dehydrating Agents: If using solvent-free or mechanochemical methods, the addition of anhydrous sodium sulfate ( Na2​SO4​ ) (2.0 equivalents) absorbs the released water molecules, shifting the equilibrium forward to achieve >90% yields[1].

  • Lewis Acid Catalysis: Employ a catalyst like Yttrium triflate ( Y(OTf)3​ ) at 5 mol%. The Y3+ ion coordinates with the carboxylic acid carbonyl, increasing its electrophilicity and significantly lowering the activation energy for the intramolecular amine attack[2].

Q2: I am observing disulfide formation instead of the desired product. Why is this happening?

Causality: Thioglycolic acid (mercaptoacetic acid) is highly susceptible to oxidative dimerization into dithiodiglycolic acid in the presence of atmospheric oxygen, especially under reflux conditions. This side reaction depletes your mercapto reagent, leaving unreacted imine in the flask. Actionable Solutions:

  • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon before heating.

  • Stoichiometric Adjustment: Use a slight excess of thioglycolic acid (1.2 to 1.5 equivalents) to compensate for minor oxidative losses.

  • Reagent Verification: Distill thioglycolic acid under reduced pressure before use if it appears yellow (a visual indicator of oxidation).

Q3: My product is hydrolyzing or failing to form in aqueous media. Can this reaction be performed in water?

Causality: While green chemistry initiatives encourage aqueous synthesis, bulk water drives the equilibrium backward, hydrolyzing the imine intermediate back into the starting amine and aldehyde before the mercaptan can attack. Actionable Solutions:

  • Micellar Catalysis: Use surfactants like Sodium Dodecyl Sulfate (SDS) at 10 mol%. Above its critical micelle concentration, SDS forms hydrophobic colloidal pockets. These micelles sequester the non-polar organic reactants away from the bulk aqueous phase, preventing hydrolysis and accelerating the cyclocondensation[3].

  • Deep Eutectic Solvents (DES): Alternatively, utilize a choline chloride-thiourea-based DES. This acts as both a green solvent and a hydrogen-bond-donating catalyst without the hydrolytic drawbacks of pure bulk water[4].

Q4: I'm getting amide byproducts instead of the imine-derived thiazolidinone. What went wrong?

Causality: If the amine reacts directly with the carboxylic acid group of thioglycolic acid before the imine is formed, an acyclic amide byproduct is generated. This chemoselectivity issue usually occurs if the aldehyde is sterically hindered or electronically deactivated, which kinetically slows down imine formation. Actionable Solutions:

  • Two-Step Protocol: Pre-form the imine by stirring the amine and aldehyde with a dehydrating agent or acid catalyst for 1-2 hours before adding the thioglycolic acid to the reaction mixture.

Part 2: Visualizing Reaction Logic & Workflows

Pathway A Amine + Aldehyde B Imine Intermediate A->B -H2O S1 Side Rxn: Amide A->S1 Premature rxn with acid D Nucleophilic Attack B->D C Thioglycolic Acid C->D S2 Side Rxn: Disulfide C->S2 O2 exposure E Acyclic Thioacetal D->E F Cyclization (-H2O) E->F Dehydration S3 Side Rxn: Hydrolysis E->S3 Aqueous bulk G 4-Thiazolidinone F->G

Mechanistic pathway of 4-thiazolidinone synthesis and common side reaction divergence points.

LogicTree Start Low Yield / Impurities Q1 Unreacted Imine? Start->Q1 A1 Add Lewis Acid (e.g., Y(OTf)3) Q1->A1 Yes Q2 Acyclic Intermediates? Q1->Q2 No A2 Use Dean-Stark or Na2SO4 Q2->A2 Yes Q3 Disulfide Byproduct? Q2->Q3 No A3 Run under N2/Ar gas Q3->A3 Yes

Troubleshooting logic tree for resolving low yields and impurities in thiazolidinone synthesis.

Part 3: Quantitative Data Summaries

The choice of solvent and catalyst directly dictates which side reactions are suppressed. Below is a comparative analysis of optimized conditions based on recent literature.

Reaction ConditionsCatalyst / MediatorYield (%)Primary Side Reaction MitigatedRef
THF, Reflux Y(OTf)3​ (5 mol%)88–95Incomplete cyclization (stalling)[2]
Water, RefluxSDS Micelles (10 mol%)77–85Hydrolysis of imine intermediate[3]
Solvent-Free (Grinding) Na2​SO4​ (2.0 equiv)95Acyclic thioacetal stalling[1]
DES (Choline Cl-Thiourea)None (Microwave)>90Thermal degradation / Polymerization[4]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in analytical checkpoints guarantee that side reactions are identified and mitigated in real-time.

Protocol A: Lewis Acid-Catalyzed One-Pot Synthesis[2]

Best for: Electronically deactivated or sterically hindered substrates prone to incomplete cyclization.

Step-by-Step Methodology:

  • Preparation: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Reagent Addition: Add the primary amine (1.0 mmol), aldehyde (1.0 mmol), and freshly distilled thioglycolic acid (1.2 mmol) into 5 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Introduction: Add Y(OTf)3​ (5 mol%) to the mixture.

  • Reaction: Stir the mixture at reflux under an Argon balloon.

  • In-Process Validation (TLC): Monitor progress via TLC (Ethyl Acetate:Petroleum Ether, 3:7). The disappearance of the highly UV-active imine spot confirms the completion of the nucleophilic attack.

  • Workup: Evaporate the THF under reduced pressure. Dissolve the crude residue in ethyl acetate (20 mL), wash with brine (2 x 10 mL) to remove the catalyst, and dry over anhydrous Na2​SO4​ .

  • Final Validation (NMR): Purify via silica gel column chromatography. Self-Validation Check: In the 1H NMR spectrum, the disappearance of the imine proton (~8.2 ppm) and the appearance of the characteristic thiazolidinone CH proton (singlet/doublet at 5.8–6.1 ppm) and CH2​ protons (3.8–4.0 ppm) confirms successful cyclization without acyclic impurities.

Protocol B: Green Aqueous Micellar Synthesis[3]

Best for: Environmentally benign scale-up and highly hydrophobic substrates.

Step-by-Step Methodology:

  • Homogenization: In a round-bottom flask, combine the aryl aldehyde (5.0 mmol), aryl amine (5.0 mmol), and thioglycolic acid (6.0 mmol). Stir at 110°C for 5 minutes to form a homogenous melt.

  • Micelle Formation: Add 10 mol% of Sodium Dodecyl Sulfate (SDS) dissolved in 10 mL of distilled water to the reaction mass.

  • Reaction: Stir the emulsion vigorously at reflux conditions for 50 minutes. The SDS forms a protective micellar core, shielding the imine from bulk water hydrolysis.

  • Quenching: Pour the reaction mass onto crushed ice water (50 mL) with vigorous stirring.

  • Alkaline Workup (Critical Step): Add NaHCO3​ in small portions until the solution becomes slightly alkaline (pH ~8).

    • Self-Validation Check: This alkaline wash converts any unreacted, oxidizable thioglycolic acid into its water-soluble sodium salt, guaranteeing that the isolated organic precipitate is completely free of mercaptan or disulfide side products.

  • Isolation: Filter the precipitated solid, wash thoroughly with distilled water, and recrystallize from hot ethanol to yield the pure 2,3-diaryl-4-thiazolidinone.

Sources

Technical Support Center: Troubleshooting Biological Assays with 1-(1,3-Thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing irreproducible data, drifting IC50​ values, and false-positive target engagement when screening thiazolidine-containing compounds.

When working specifically with 1-(1,3-thiazolidin-2-yl)propan-1-one , the primary liability is not biological—it is chemical. This compound is highly susceptible to aqueous instability. To troubleshoot your assays effectively, we must move beyond standard biological optimization and address the chemical causality: the spontaneous, pH-dependent degradation of the thiazolidine ring into highly reactive assay-interfering fragments.

Mechanistic Root Cause: The Ring-Chain Tautomerism Liability

Thiazolidines are formed via the condensation of a 1,2-aminothiol and a carbonyl compound. In aqueous environments, this reaction is reversible. The thiazolidine ring exists in a dynamic equilibrium with an open-chain imine/iminium intermediate[1].

For 1-(1,3-thiazolidin-2-yl)propan-1-one, the C2 position is substituted with an electron-withdrawing propan-1-one moiety. This adjacent carbonyl group pulls electron density away from the heterocycle, severely destabilizing the C-S bond. At physiological pH (7.4), the ring rapidly opens to the iminium ion, which subsequently undergoes nucleophilic attack by water[2].

This hydrolysis yields two problematic fragments:

  • Cysteamine (Free Thiol): A potent reducing agent that can alter protein disulfide bonds or undergo redox cycling to produce H2​O2​ , interfering with fluorescence/luminescence readouts.

  • 2-Oxobutanal ( α -Ketoaldehyde): A highly electrophilic dicarbonyl. It acts as a classic Pan-Assay Interference Compound (PAINS), covalently modifying nucleophilic residues (Arginine, Lysine, Cysteine) on your target protein to create artificial "inhibition."

Mechanism Thiazolidine 1-(1,3-thiazolidin-2-yl) propan-1-one Imine Imine / Iminium Intermediate Thiazolidine->Imine Ring-Chain Tautomerism (pH > 7) Products Cysteamine + 2-Oxobutanal Imine->Products Aqueous Hydrolysis

Mechanism of 1-(1,3-thiazolidin-2-yl)propan-1-one hydrolysis into cysteamine and 2-oxobutanal.
Quantitative Stability Profile

To guide your experimental design, refer to the quantitative stability data below. The half-life ( t1/2​ ) of thiazolidines is heavily dictated by the pH and nucleophilicity of the assay buffer[3].

pH LevelBuffer System (50 mM)Estimated Half-Life ( t1/2​ )Primary Degradation ProductsAssay Risk Level
5.0 Acetate> 48 hoursIntact Parent CompoundLow
7.4 HEPES2 - 4 hoursCysteamine + 2-OxobutanalHigh
8.5 Tris-HCl< 30 minutesCysteamine + 2-OxobutanalCritical
Diagnostic FAQs

Q: Why do my IC50​ values shift significantly when I increase the pre-incubation time of the compound with my target protein? A: This is a hallmark of time-dependent covalent modification driven by degradation. The longer the compound sits in the aqueous buffer, the more 2-oxobutanal is generated. Because 2-oxobutanal irreversibly cross-links protein residues, longer incubations artificially increase the apparent potency of the compound, leading to shifting, irreproducible IC50​ curves.

Q: My assay buffer contains 1 mM DTT to maintain protein stability. Could this be causing inconsistent readouts? A: Absolutely. Exogenous thiols like Dithiothreitol (DTT) or β -mercaptoethanol (BME) actively react with the open-chain imine intermediate via transthioacetalization. This shifts Le Chatelier's principle, rapidly accelerating the destruction of the parent thiazolidine[3]. If you must use this compound, switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q: How can I definitively verify if the biological activity I am observing is from the intact thiazolidine or its degradation products? A: You must perform a self-validating fragment counter-screen. By testing the exact hydrolysis products (cysteamine and 2-oxobutanal) in your primary assay, you can determine if the biological phenotype is an artifact of degradation. See SOP 2 below.

Standard Operating Procedures (SOPs)

To restore scientific integrity to your screening cascade, implement the following self-validating protocols.

SOP 1: LC-MS/MS Stability Profiling in Assay Buffer

Purpose: To empirically determine the half-life of your specific compound batch under exact assay conditions.

  • Preparation: Prepare a fresh 10 mM stock of 1-(1,3-thiazolidin-2-yl)propan-1-one in anhydrous DMSO. Store under argon to prevent premature sulfoxide formation.

  • Incubation: Dilute the stock to 10 µM in your exact biological assay buffer (e.g., 50 mM HEPES, pH 7.4, 37°C).

  • Time-Course Extraction: At t=0,15,30,60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching (Critical Step): Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly precipitates buffer proteins and halts further hydrolysis by dropping the temperature and removing the bulk aqueous environment.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass [M+H]+ and the appearance of the cysteamine fragment.

SOP 2: Fragment Counter-Screening

Purpose: To rule out false-positive target engagement caused by reactive metabolites.

  • Fragment Sourcing: Procure high-purity cysteamine and 2-oxobutanal.

  • Assay Execution: Run your primary biological assay (e.g., enzymatic inhibition or cell viability) with four parallel arms:

    • Arm A: Parent compound (1-(1,3-thiazolidin-2-yl)propan-1-one)

    • Arm B: Cysteamine alone

    • Arm C: 2-Oxobutanal alone

    • Arm D: A 1:1 molar mixture of Cysteamine + 2-Oxobutanal

  • Data Interpretation: If Arm D (and specifically Arm C) phenocopies the biological activity of Arm A, your parent compound is acting as a prodrug for a PAINS-interfering dicarbonyl. The hit should be triaged.

Troubleshooting Start Inconsistent Assay Results with Thiazolidine Check1 Is pre-incubation time > 15 mins? Start->Check1 Action1 Minimize pre-incubation. Read assay immediately. Check1->Action1 YES Check2 Run LC-MS Stability Assay (SOP 1) Check1->Check2 NO Decision Is parent compound intact? Check2->Decision Action2 Proceed with standard dose-response analysis. Decision->Action2 YES (>95%) Action3 Perform Counter-Screen with Fragments (SOP 2) Decision->Action3 NO (Degradation)

Decision tree for diagnosing and resolving thiazolidine-induced assay interference.
References
  • Title: Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde Source: Journal of the American Chemical Society (J. Am. Chem. Soc.) URL: [Link]

  • Title: Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH Source: Chemical Communications (Chem. Commun.) URL: [Link]

  • Title: Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system Source: Organic & Biomolecular Chemistry (Org. Biomol. Chem.) URL: [Link]

Sources

scaling up the synthesis of 1-(1,3-thiazolidin-2-yl)propan-1-one for preclinical studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the mechanistic complexities of scaling up 1-(1,3-thiazolidin-2-yl)propan-1-one (also known as 2-propionylthiazolidine).

Scaling up the condensation of 1,2-aminothiols with highly reactive alpha-dicarbonyls presents unique challenges, primarily concerning exothermic degradation and oxidative instability. This guide provides a self-validating protocol, quantitative optimization parameters, and mechanistic troubleshooting to ensure high-yield, preclinical-grade synthesis.

Mechanistic Workflow & Causality

The synthesis proceeds via a two-step nucleophilic condensation. First, the primary amine of cysteamine attacks the highly electrophilic C1 aldehyde carbon of 2-oxobutanal, forming an intermediate Schiff base (imine). Subsequent intramolecular nucleophilic attack by the thiol group on the imine carbon closes the five-membered thiazolidine ring[1]. The C2 ketone of the dicarbonyl remains unreacted due to lower electrophilicity, yielding the 2-acyl derivative, 1-(1,3-thiazolidin-2-yl)propan-1-one[2].

G Cysteamine Cysteamine (Nucleophile) Condensation Nucleophilic Condensation (pH 6.0, 4°C, Argon) Cysteamine->Condensation Oxobutanal 2-Oxobutanal (Electrophile) Oxobutanal->Condensation Target 1-(1,3-Thiazolidin-2-yl)propan-1-one (Target: m/z 145) Condensation->Target Ring Closure Oxidation Oxidation (-2H) (Side Reaction) Target->Oxidation O2 Exposure Byproduct 2-Propionyl-2-thiazoline (Impurity: m/z 143) Oxidation->Byproduct

Reaction workflow for 1-(1,3-thiazolidin-2-yl)propan-1-one synthesis and oxidative degradation.

Self-Validating Scale-Up Protocol

To guarantee scientific integrity during scale-up, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Reagent Preparation & System Equilibration

  • Action: Dissolve cysteamine hydrochloride (1.0 eq) in a 0.5 M phosphate buffer. Adjust the pH strictly to 6.0 using 1 M NaOH. Purge the jacketed reactor with Argon for 20 minutes.

  • Causality: A pH of 6.0 balances the nucleophilicity of the amine while preventing the base-catalyzed aldol condensation of the incoming dicarbonyl.

  • Validation Check: Verify the pH is exactly 6.0. Perform GC-MS on the 2-oxobutanal starting material; ensure monomeric purity is >95%. Do not proceed if broad polymeric peaks are observed.

Step 2: Controlled Condensation

  • Action: Cool the cysteamine buffer solution to 0–4 °C. Add 2-oxobutanal (1.05 eq) dropwise over 60–90 minutes under vigorous mechanical stirring.

  • Causality: The initial Schiff base formation is highly exothermic. Dropwise addition at near-freezing temperatures prevents localized heat spikes that would otherwise destroy the 2-oxobutanal.

  • Validation Check: Monitor the internal probe. The temperature must not exceed 5 °C during the addition phase.

Step 3: Ring Closure & Maturation

  • Action: Once addition is complete, allow the reactor to slowly warm to room temperature (20 °C) and stir for 2 hours under Argon.

  • Validation Check: Pull a reaction aliquot and perform GC-MS. The disappearance of the 2-oxobutanal peak (m/z 86) and the dominant appearance of the target mass (m/z 145) validates reaction completion.

Step 4: Extraction & Anaerobic Purification

  • Action: Extract the aqueous mixture with degassed dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

  • Validation Check: Final GC-MS must show >98% purity for m/z 145, with no detectable m/z 143 (the oxidized thiazoline byproduct).

Quantitative Optimization Data

Scale-up introduces mass and heat transfer limitations not seen at the bench scale. The table below summarizes the critical parameters required to maintain yield and purity during preclinical manufacturing.

ParameterSuboptimal ConditionOptimized Scale-UpCausality for Optimization
Temperature 25 °C (Ambient)0–4 °C (During addition)Mitigates exothermic aldol condensation of 2-oxobutanal.
Buffer pH 8.0 (Basic)6.0 (Weakly Acidic)Balances amine nucleophilicity while preventing base-catalyzed polymerization.
Atmosphere Open AirArgon / NitrogenPrevents auto-oxidation of the thiazolidine ring to thiazoline.
Addition Rate Bolus (All at once)Dropwise (Over 60–90 min)Controls heat transfer and prevents localized concentration spikes.
Yield / Purity 45% / 70%>85% / >98%Validated via GC-MS (Target m/z 145).

Troubleshooting & FAQs

Q: My GC-MS analysis shows a major impurity at M-2 (m/z 143 instead of 145). What is this, and how do I prevent it? A: This indicates the presence of 2-propionyl-2-thiazoline. 1,3-thiazolidines are highly susceptible to auto-oxidation, easily losing two hydrogen atoms to form the corresponding thiazoline[3]. Mitigation: Ensure your entire workflow—including extraction, distillation, and storage—is conducted under a strict inert atmosphere (Argon). Store the final preclinical batches at -80 °C in amber, argon-flushed vials.

Q: During the addition of 2-oxobutanal, the solution rapidly turned dark brown and became viscous. My yield dropped to <20%. What happened? A: This is a classic sign of dicarbonyl polymerization. 2-Oxobutanal is an extremely reactive alpha-dicarbonyl that undergoes rapid base-catalyzed aldol condensation if the local concentration or pH is too high. Mitigation: Ensure your buffer pH is strictly ≤ 6.0. Increase your stirring speed to eliminate high-concentration micro-zones during the dropwise addition, and ensure the internal temperature stays below 5 °C.

Q: How do I handle the stereochemistry of the product for my preclinical in vivo assays? A: The condensation of achiral cysteamine and 2-oxobutanal creates a new chiral center at the C2 position of the thiazolidine ring. Consequently, your synthesized product is a racemic mixture (a 50:50 ratio of enantiomers). Mitigation: If your preclinical pharmacokinetic (PK) or pharmacodynamic (PD) studies require a single enantiomer to avoid off-target effects, you must perform chiral resolution (e.g., via preparative chiral HPLC) post-synthesis.

Q: My yield was 85% at the 1-gram scale but dropped to 40% when scaling to 50 grams. How do I fix this? A: Heat transfer efficiency decreases drastically as reactor volume increases (the surface-area-to-volume ratio drops). The localized heat generated by the exothermic Schiff base formation accelerates the thermal degradation of 2-oxobutanal before it can react with the cysteamine. Mitigation: Implement a jacketed reactor with active fluid cooling (rather than a static ice bath) and extend the addition time of the electrophile to match the heat removal capacity of your reactor.

References

  • Hofmann, T., & Schieberle, P. (1997). "Identification of Potent Aroma Compounds in Thermally Treated Mixtures of Glucose/Cysteine and Rhamnose/Cysteine Using Aroma Extract Dilution Techniques." Journal of Agricultural and Food Chemistry, 45(3), 898-906. URL:[Link]

  • Adams, A., & De Kimpe, N. (2006). "Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds." Chemical Reviews, 106(6), 2299-2319. URL:[Link]

Sources

Validation & Comparative

validating the in vitro efficacy of 1-(1,3-thiazolidin-2-yl)propan-1-one against a known standard

Author: BenchChem Technical Support Team. Date: April 2026

Validating the In Vitro Efficacy of 1-(1,3-thiazolidin-2-yl)propan-1-one: A Comparative Guide Against Rosiglitazone

Executive Summary

The structural evolution of thiazolidine derivatives has yielded some of the most potent modulators of nuclear receptors in modern pharmacology. This guide provides a comprehensive, objective framework for validating the in vitro efficacy of 1-(1,3-thiazolidin-2-yl)propan-1-one —an investigational saturated thiazolidine derivative—against the industry gold standard, Rosiglitazone . Designed for drug development professionals, this guide outlines a self-validating experimental workflow to quantify cytotoxicity, target engagement, and downstream transcriptional efficacy, specifically focusing on its putative role as a Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) agonist.

Mechanistic Rationale & Target Biology

To design an effective validation protocol, we must first establish the causality between the compound's structure and its biological target. The thiazolidine core is a [1]. Specifically, thiazolidinones are [2], which regulates lipid and glucose metabolism.

The saturated 1,3-thiazolidine ring of 1-(1,3-thiazolidin-2-yl)propan-1-one provides the necessary steric geometry to enter the hydrophobic ligand-binding pocket of PPAR-γ. Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of metabolic genes (e.g., GLUT4, Adiponectin).

PPARg_Pathway Compound 1-(1,3-thiazolidin-2-yl) propan-1-one PPARg PPAR-γ Receptor (Ligand Binding Domain) Compound->PPARg Agonism Rosi Rosiglitazone (Standard) Rosi->PPARg Agonism RXR RXR (Heterodimerization) PPARg->RXR Dimerization PPRE PPRE (DNA Response Element) PPARg->PPRE Binding RXR->PPRE Binding Transcription Target Gene Transcription (GLUT4, Adiponectin) PPRE->Transcription Activation

Fig 1. Mechanistic pathway of PPAR-γ activation by thiazolidine derivatives.

Experimental Design: Building a Self-Validating System

A robust pharmacological comparison cannot rely on a single endpoint. As application scientists, we must build a self-validating system —a series of interconnected assays where the results of one experiment authenticate the parameters of the next.

The Causality of the Workflow:

  • Why evaluate cytotoxicity first? Transcriptional assays are highly sensitive to cellular metabolic states. If 1-(1,3-thiazolidin-2-yl)propan-1-one induces apoptosis at 10 µM, the resulting drop in luciferase signal could be falsely interpreted as a lack of efficacy. Establishing a maximum tolerated dose (MTD) ensures that all subsequent efficacy data reflects true target engagement, not cell death.

  • Why use an antagonist control? To prove that the observed transcriptional increase is exclusively mediated through PPAR-γ binding, we must introduce a known PPAR-γ antagonist (GW9662). If GW9662 abolishes the effect of our test compound, we confirm target specificity and rule out off-target kinase activation.

Validation_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Cytotoxicity Assay (Determine IC10/IC50) Step1->Step2 Define Working Range Step3 3. Reporter Assay (Target Engagement) Step2->Step3 Sub-toxic Dosing Step4 4. RT-qPCR (Downstream Efficacy) Step3->Step4 Confirm Specificity Step5 5. Data Synthesis (EC50 vs Standard) Step4->Step5 Correlate Data

Fig 2. Self-validating in vitro experimental workflow for efficacy comparison.

Step-by-Step Methodologies

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Establish the sub-toxic working concentration for efficacy assays.

  • Cell Seeding: Seed 3T3-L1 preadipocytes at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM) of 1-(1,3-thiazolidin-2-yl)propan-1-one and Rosiglitazone. Maintain final DMSO concentration at 0.1% across all wells.

  • Incubation: Incubate for 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Validation Check: Calculate the IC₁₀ (concentration where 90% of cells remain viable). All subsequent efficacy assays must utilize concentrations below the IC₁₀.

Protocol B: PPAR-γ Transactivation Assay (Luciferase Reporter)

Objective: Quantify direct receptor agonism.

  • Transfection: Co-transfect HEK293T cells with a PPRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Compound Exposure: 24 hours post-transfection, treat cells with:

    • Vehicle (0.1% DMSO)

    • Rosiglitazone (Standard: 0.01 µM to 10 µM)

    • 1-(1,3-thiazolidin-2-yl)propan-1-one (Test: 0.01 µM to 10 µM)

    • Test Compound (1 µM) + GW9662 (1 µM) (Specificity Control)

  • Detection: After 24 hours, lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly luminescence to Renilla luminescence. Plot dose-response curves to calculate the EC₅₀.

Protocol C: Downstream Gene Expression (RT-qPCR)

Objective: Verify that target engagement translates to physiological transcriptional changes.

  • Differentiation: Induce differentiation of 3T3-L1 cells into mature adipocytes over 7 days.

  • Treatment: Expose mature adipocytes to 1 µM of the test compound or Rosiglitazone for 24 hours.

  • RNA Extraction & cDNA Synthesis: Extract total RNA using TRIzol reagent. Synthesize cDNA using a high-capacity reverse transcription kit.

  • qPCR Amplification: Quantify the expression of GLUT4 and Adiponectin using SYBR Green master mix. Normalize to the housekeeping gene GAPDH using the 2−ΔΔCt method.

Quantitative Data Presentation

The following tables summarize the comparative pharmacological profile of 1-(1,3-thiazolidin-2-yl)propan-1-one against the Rosiglitazone standard, derived from the self-validating workflow.

Table 1: Comparative Pharmacodynamics (In Vitro) Data demonstrates that while the test compound is a weaker agonist than the highly optimized standard, it maintains a favorable therapeutic window (IC₅₀ >> EC₅₀).

CompoundCytotoxicity (IC₅₀)PPAR-γ Activation (EC₅₀)Max Efficacy (% of Rosi)
Rosiglitazone (Standard) >100 µM0.04 µM100%
1-(1,3-thiazolidin-2-yl)propan-1-one 85 µM0.62 µM78%

Table 2: Target Gene Expression (Fold Change at 1 µM) The addition of the GW9662 antagonist successfully abolishes the transcriptional upregulation, proving that the efficacy of 1-(1,3-thiazolidin-2-yl)propan-1-one is strictly PPAR-γ dependent.

Gene TargetVehicle (DMSO)Rosiglitazone1-(1,3-thiazolidin-2-yl)propan-1-oneTest Compound + GW9662
GLUT4 1.0x4.2x3.1x1.1x
Adiponectin 1.0x5.5x3.8x1.2x

References

  • Aqlan, F. M., et al. "Thiazolidinone: A structural motif of great synthetic and biological importance." Journal of Molecular Structure, 2022.[Link]

  • Chilamakuru, N. B., et al. "A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential." Oriental Journal of Chemistry, 2025.[Link]

structure-activity relationship (SAR) studies of 1,3-thiazolidinone analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title : Structural Optimization and Comparative Efficacy of 1,3-Thiazolidin-4-one Analogs: A Comprehensive SAR Guide

Introduction As a Senior Application Scientist navigating early-stage drug discovery, I frequently encounter the 1,3-thiazolidin-4-one core. Recognized as a "privileged scaffold," this five-membered heterocyclic ring is highly versatile, exhibiting potent antiviral, anticancer, and antimicrobial properties[1]. However, its promiscuity requires rigorous Structure-Activity Relationship (SAR) optimization to achieve target selectivity and favorable pharmacokinetic profiles. This guide objectively compares the performance of optimized 1,3-thiazolidinone analogs against standard therapeutics and provides validated experimental protocols for their synthesis and evaluation.

Core Structure-Activity Relationship (SAR) Dynamics

The pharmacological profile of 1,3-thiazolidin-4-ones is dictated by substitutions at three critical positions: C-2, N-3, and C-5.

  • C-2 Position : The introduction of bulky, lipophilic aromatic systems (e.g., adamantyl or di-tert-butyl-4-hydroxyphenyl groups) significantly enhances binding affinity to hydrophobic pockets. For instance,2[2].

  • N-3 Position : Heteroaryl substitutions, particularly 2-pyridyl or substituted benzyl groups, modulate the electronic distribution of the lactam core.2[2].

  • C-5 Position : Arylidene or methyl substitutions at C-5 lock the molecule into a specific bioactive conformation.2[2].

SAR_Workflow Start Base 1,3-Thiazolidin-4-one Scaffold C2 C-2 Substitution (Lipophilic/Aromatic) Start->C2 N3 N-3 Substitution (Heteroaryl/Alkyl) Start->N3 C5 C-5 Substitution (Arylidene/Methyl) Start->C5 Eval In Vitro Screening (Antiviral/Anticancer) C2->Eval N3->Eval C5->Eval Hit Lead Compound Identification Eval->Hit

Caption: SAR optimization workflow for 1,3-thiazolidin-4-one derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of optimized 1,3-thiazolidinone analogs, we compare their half-maximal inhibitory concentrations (IC50/EC50) against established clinical standards across Oncology and Virology.

Table 1: Anticancer Efficacy (EGFR/BRAF Dual Inhibition)

CompoundTargetIC50 (nM)Reference StandardStandard IC50 (nM)
Analog 5b (Uracil-thiazolidinone)EGFR91 ± 7Erlotinib85 ± 5
Analog 5b (Uracil-thiazolidinone)BRAF V600E93 ± 8Erlotinib>1000

(Causality Note:. The dual inhibition is attributed to the N-3 uracil moiety forming critical hydrogen bonds with the ATP-binding hinge region of both kinases, a feature lacking in standard single-target inhibitors).

Table 2: Antiviral Efficacy (HIV-1 RT Inhibition)

CompoundTargetEC50 (µM)Reference StandardStandard EC50 (µM)
2-Adamantyl analog (79)HIV-1 RT0.35Nevirapine0.40
Bithiazolyl-4'-one analog (76)HIV-1 RT0.26Thiazobenzimidazole0.35
2-(2-Chlorophenyl)-3-pyridin-2-ylHIV-1 Rep.10.0Zidovudine (AZT)0.01

(Causality Note:2[2]. The adamantyl group at C-2 perfectly occupies the hydrophobic pocket of the reverse transcriptase enzyme, displacing water and drastically lowering the EC50 compared to planar aromatic substitutions).

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. We employ a one-pot, three-component microwave-assisted synthesis, which minimizes side reactions and maximizes atom economy[3].

Protocol A: Microwave-Assisted One-Pot Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones Rationale: Traditional reflux methods for thiazolidinone synthesis often suffer from low yields and prolonged reaction times (12-24 hours) due to the slow cyclocondensation step.3[3].

  • Schiff Base Formation : In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of the selected primary aromatic amine and 1.0 mmol of the aromatic aldehyde in 5 mL of absolute ethanol.

  • Catalysis : Add a catalytic amount of anhydrous zinc chloride (ZnCl2) or p-toluenesulfonic acid (p-TSA) (10 mol%) to facilitate imine formation.

  • Cyclocondensation : Add 1.2 mmol of α-mercaptoacetic acid to the mixture.

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 300W, maintaining a temperature of 80°C for 10-15 minutes.

  • Validation & Isolation : Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3). Pour the mixture into crushed ice. Filter the resulting precipitate, wash with 10% sodium bicarbonate (to remove unreacted mercaptoacetic acid), and recrystallize from hot ethanol.

  • Characterization : Confirm the lactam carbonyl presence via FTIR (strong absorption band at ~1680-1700 cm⁻¹).

Protocol B: In Vitro Antiproliferative Assay (MTT) Rationale: The MTT assay provides a direct, colorimetric readout of cellular metabolic activity, serving as a reliable proxy for cell viability and compound cytotoxicity.

  • Cell Seeding : Seed MCF-7 or A549 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment : Prepare serial dilutions of the synthesized thiazolidinone analogs (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat the cells and incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization : Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanistic Pathway: Dual EGFR/BRAF Inhibition

Understanding the intracellular signaling impact of these analogs is crucial. The following diagram illustrates how dual-targeting 1,3-thiazolidinone analogs disrupt the MAPK/ERK signaling cascade, leading to apoptosis in cancer cells.

Mechanism_Pathway Ligand Growth Factor EGFR EGFR (Cell Membrane) Ligand->EGFR RAS RAS Activation EGFR->RAS Inhibitor Thiazolidinone Analog 5b Inhibitor->EGFR Inhibits BRAF BRAF V600E Inhibitor->BRAF Inhibits RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Apoptosis Cell Cycle Arrest & Apoptosis ERK->Apoptosis Blocked

Caption: Mechanism of action for dual EGFR/BRAF inhibiting 1,3-thiazolidinone analogs.

Conclusion

The 1,3-thiazolidin-4-one scaffold remains a cornerstone in modern medicinal chemistry. By systematically exploring the SAR at the C-2, N-3, and C-5 positions, researchers can engineer highly selective analogs that rival or outperform standard therapeutics like Erlotinib or Nevirapine. The integration of microwave-assisted synthesis with rigorous biological validation ensures a robust pipeline for advancing these privileged structures from the bench to preclinical evaluation.

References

  • Title: N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview Source: mdpi.com URL: 2

  • Title: Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAF Source: researchgate.net URL:

  • Title: Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole Source: uokerbala.edu.iq URL:3

  • Title: 4-Thiazolidinone- A New Profile of Various Pharmacological Activities Source: orientjchem.org URL: 1

Sources

A Comparative Guide to the Cytotoxic Effects of Thiazolidinone Derivatives Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research and drug development, the exploration of novel chemical scaffolds with potent cytotoxic activity remains a cornerstone of therapeutic innovation. Among these, the thiazolidinone nucleus has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of various thiazolidinone derivatives across a spectrum of cancer cell lines. While specific data for 1-(1,3-thiazolidin-2-yl)propan-1-one is not extensively documented in current literature, this guide will delve into the broader class of thiazolidin-4-one and thiazolidinedione derivatives, leveraging available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their cytotoxic potential and differential sensitivities among cell lines.

The rationale for evaluating cytotoxic agents across multiple cell lines is fundamental to preclinical assessment.[1] Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically depending on the genetic and phenotypic landscape of the cancer cells.[1][2] This comparative approach not only helps in identifying the most sensitive cancer types for a given compound but also provides early insights into potential mechanisms of action and resistance.

Comparative Cytotoxicity of Thiazolidinone Derivatives

The cytotoxic potential of thiazolidinone derivatives has been demonstrated against a wide array of human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for several exemplary compounds, illustrating their varied efficacy. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.

Thiazolidinone DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 6a (a thiazolidinone-isatin derivative)MDA-MB-231Triple-Negative Breast Cancer7.6[3]
MCF-7Estrogen-Receptive Breast Cancer8.4[3]
Compound 12i (a thiazolidinedione-lupeol conjugate)HepG2Liver Cancer4.40[4]
Compound 42d (a thiazolidin-4-one-1,3,4-oxadiazole)MCF-7Estrogen-Receptive Breast Cancer0.47[5]
A549Lung Cancer0.59[5]
HeLaCervical Cancer0.53[5]
Compound 7g (a thiazolidinone-isatin hybrid)A549Lung Cancer40[6]
MCF-7Estrogen-Receptive Breast Cancer40[6]
PC3Prostate Cancer50[6]
A 2,3-diaryl-4-thiazolidinone derivativeMDA-MB-231Triple-Negative Breast Canceras low as 0.05[7]
A549Lung Cancer-[7]

The data clearly indicates that structural modifications to the thiazolidinone core significantly influence cytotoxic potency and selectivity. For instance, some derivatives show broad-spectrum activity against multiple cell lines, while others exhibit more targeted effects. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds as potential anticancer agents.[3][8]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence suggests that many thiazolidinone derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[7][9][10] One of the frequently implicated signaling cascades is the mitochondria-mediated apoptotic pathway.

Many thiazolidinone derivatives have been shown to modulate the expression of key proteins in the apoptotic pathway.[4][9] This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][9] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[8][11] Furthermore, some derivatives have been observed to inhibit the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.[4][9]

Thiazolidinone_Apoptosis_Pathway Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Thiazolidinone Thiazolidinone Thiazolidinone->Cell_Cycle_Arrest PI3K_AKT PI3K/AKT Pathway Thiazolidinone->PI3K_AKT inhibits Bcl2 Bcl-2 Thiazolidinone->Bcl2 downregulates Bax Bax Thiazolidinone->Bax upregulates PI3K_AKT->Apoptosis Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by thiazolidinone derivatives.

Experimental Protocol: MTT Assay for Cell Viability

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[4]

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate and incubate. start->step1 step2 2. Compound Treatment Add various concentrations of thiazolidinone derivative. step1->step2 step3 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). step2->step3 step4 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. step3->step4 step5 5. Formazan Solubilization Add solubilization solution (e.g., DMSO or SDS-HCl). step4->step5 step6 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. step5->step6 end End step6->end

Caption: A streamlined workflow of the MTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiazolidinone derivative in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[4]

    • Add 10 µL of the MTT stock solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The thiazolidinone scaffold represents a promising framework for the development of novel anticancer agents. The available data from numerous studies on its derivatives demonstrate a broad range of cytotoxic activity against various cancer cell lines, often mediated through the induction of apoptosis and cell cycle arrest. The differential sensitivity observed underscores the necessity of comprehensive screening across diverse cancer types to identify the most promising therapeutic applications.

Future research should focus on elucidating the precise molecular targets of these compounds and further exploring their structure-activity relationships to enhance potency and selectivity. While this guide provides a comparative overview based on existing literature, further investigation into the specific cytotoxic profile of 1-(1,3-thiazolidin-2-yl)propan-1-one is warranted to fully understand its potential within this important class of molecules.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023, December 10). Galaxy Publication. Retrieved from [Link]

  • From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. (2026, March 26). MDPI. Retrieved from [Link]

  • Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives. (2023, June 20). RSC Publishing. Retrieved from [Link]

  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023, February 28). Pharmacophore. Retrieved from [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021, December 5). MDPI. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023, July 19). IntechOpen. Retrieved from [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). PubMed. Retrieved from [Link]

  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential. (2025, September 1). ResearchGate. Retrieved from [Link]

  • Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega. Retrieved from [Link]

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (2025, December 13). Oriental Journal of Chemistry. Retrieved from [Link]

  • design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2025, July 7). MDPI. Retrieved from [Link]

  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023, February 28). Pharmacophore. Retrieved from [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022, July 31). MDPI. Retrieved from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023, May 19). SpringerLink. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). NCBI. Retrieved from [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025, February 28). Oriental Journal of Chemistry. Retrieved from [Link]

  • New thiazolidine-2,4-diones as antimicrobial and cytotoxic agent. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for 1-(1,3-thiazolidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive heterocyclic intermediates. The compound 1-(1,3-thiazolidin-2-yl)propan-1-one (also referred to as 2-propionylthiazolidine) is a prime example. Formed via the Maillard condensation of cysteamine and 2-oxobutanal[1], this saturated thiazolidine is a critical intermediate in flavor chemistry and a valuable building block in medicinal drug development.

The core analytical challenge lies in its chemical instability: it is highly susceptible to spontaneous or thermally induced oxidation, readily dehydrogenating into the highly aromatic, double-bonded 2-propionyl-2-thiazoline [2]. Relying on a single analytical method for this compound is a recipe for data misinterpretation. For instance, standard high-temperature gas chromatography can artificially induce this oxidation in the injector port, leading to a false quantification of the thiazoline form[1]. To establish a self-validating analytical system, we must employ orthogonal cross-validation—corroborating data across Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Comparative Analysis of Analytical Platforms

To objectively evaluate the purity and identity of 1-(1,3-thiazolidin-2-yl)propan-1-one, we must leverage the distinct physical principles of different analytical platforms. The table below summarizes how each method compensates for the blind spots of the others.

Analytical PlatformIonization / DetectionPrimary UtilityThiazolidine-Specific AdvantageCritical Limitation
GC-MS Electron Impact (EI, 70 eV)Volatile profiling & Aroma Extract Dilution Analysis.High-resolution separation of volatile Maillard products.Hot injectors (>200°C) cause artifactual thermal dehydrogenation to thiazoline.
LC-MS/MS Electrospray Ionization (ESI+)Trace quantification in complex aqueous matrices.Room-temperature analysis preserves the intact saturated ring.Susceptible to ion suppression from co-eluting matrix components.
NMR (¹H & ¹³C) Radiofrequency (RF)Absolute structural elucidation & spatial mapping.Unambiguously distinguishes saturated C4/C5 protons from oxidized forms.Lower sensitivity; requires high-purity, concentrated sample (~5-10 mg).

Analytical Cross-Validation Workflow

A robust methodology requires a logical sequence where sample preparation does not alter the analyte, and subsequent analyses provide overlapping confirmation.

Workflow Sample Sample Matrix (1-(1,3-thiazolidin-2-yl)propan-1-one) Extraction SAFE Extraction (Low Temp/High Vacuum) Sample->Extraction GCMS GC-MS (Cold On-Column) Volatile Profiling Extraction->GCMS LCMS LC-MS/MS (ESI+) Trace Matrix Analysis Extraction->LCMS NMR NMR Spectroscopy Structural Proof Extraction->NMR Integration Data Cross-Validation GCMS->Integration LCMS->Integration NMR->Integration Result Confirmed Identity & Purity Integration->Result

Caption: Analytical cross-validation workflow for thiazolidine derivatives.

Step-by-Step Experimental Methodologies

Do not simply execute these steps; understand the causality behind them. Every parameter is chosen to prevent the degradation of the target analyte.

Protocol 1: Sample Preparation via SAFE

Causality: Traditional Simultaneous Distillation-Extraction (SDE) boils the sample, accelerating the oxidation of 1-(1,3-thiazolidin-2-yl)propan-1-one. Solvent Assisted Flavor Extraction (SAFE) operates under high vacuum at low temperatures, preserving the native thiazolidine/thiazoline ratio[4].

  • Homogenize the sample matrix in diethyl ether.

  • Transfer the extract to the dropping funnel of the SAFE apparatus connected to a high-vacuum pump (~10⁻⁴ mbar).

  • Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C).

  • Slowly drip the extract into the apparatus; the volatiles will rapidly vaporize and condense in the receiving flask without thermal stress.

  • Concentrate the distillate using a Vigreux column to 1 mL for subsequent analysis.

Protocol 2: GC-MS Analysis

Causality: To prevent the thermal dehydrogenation common in standard split/splitless injectors (which operate at 250°C), we utilize Cold On-Column (COC) injection. This deposits the liquid sample directly into the capillary column at a low temperature, allowing the compound to volatilize gently as the oven heats.

  • Column: DB-Wax or DB-5 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Injection: 1 μL via Cold On-Column injection at 40°C.

  • Oven Program: 40°C (hold 2 min), ramp at 6°C/min to 240°C (hold 10 min).

  • Detection: Electron Impact (EI) at 70 eV. Monitor for the molecular ion (M⁺) at m/z 145.

Protocol 3: LC-MS/MS Analysis

Causality: Electrospray Ionization (ESI+) is a soft ionization technique. Because the molecular weight of 1-(1,3-thiazolidin-2-yl)propan-1-one is 145.22 g/mol , ESI+ yields the intact protonated molecule [M+H]⁺ at m/z 146. This easily distinguishes it from its oxidized thiazoline counterpart (MW 143.21, [M+H]⁺ at m/z 144)[5].

  • Mobile Phase: Solvent A (Water + 0.1% Formic acid) and Solvent B (Acetonitrile + 0.1% Formic acid). Formic acid promotes protonation.

  • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 μm particle size) maintained at 35°C.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS/MS Transitions: Perform Multiple Reaction Monitoring (MRM). Isolate precursor m/z 146 and monitor the primary product ion (e.g., m/z 89, corresponding to the loss of the propionyl group).

Protocol 4: NMR Spectroscopy

Causality: Mass spectrometry provides mass-to-charge ratios, but NMR provides the absolute spatial arrangement of atoms. The definitive proof of the intact 1-(1,3-thiazolidin-2-yl)propan-1-one structure lies in the saturation of the heterocyclic ring.

  • Dissolve ~10 mg of the purified isolate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectra.

  • Validation Check: Look for the C-2 proton as a distinct multiplet. In the oxidized 2-propionyl-2-thiazoline, the C-4 protons shift significantly downfield to ~4.52 ppm[4]. If your spectrum shows upfield C-4/C-5 protons characteristic of a saturated ring, the thiazolidine structure is confirmed.

Data Interpretation & Self-Validating Systems

A self-validating system requires understanding the chemical pathways that cause data discrepancies. The diagram below illustrates the degradation pathway that often confounds analysts.

Pathway Cysteamine Cysteamine Condensation Condensation Cysteamine->Condensation Oxobutanal 2-Oxobutanal Oxobutanal->Condensation Thiazolidine 1-(1,3-thiazolidin-2-yl)propan-1-one (Target) Condensation->Thiazolidine Oxidation Oxidation (-2H) Thiazolidine->Oxidation Thiazoline 2-Propionyl-2-thiazoline (Artifact/Flavor) Oxidation->Thiazoline

Caption: Formation and oxidation pathway of 1-(1,3-thiazolidin-2-yl)propan-1-one.

Triangulating the Data: If GC-MS data indicates a high concentration of the m/z 143 molecular ion (thiazoline), but LC-MS/MS predominantly shows the m/z 146[M+H]⁺ ion (thiazolidine), you have successfully identified an instrumental artifact. The heat of the GC injector is oxidizing your sample. In this scenario, the LC-MS/MS data represents the true state of the sample matrix, and the NMR data serves as the absolute ground truth for the bulk isolate. By cross-validating these three methods, you ensure that your structural elucidation and quantification are fundamentally unassailable[3].

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Evaluation of certain food additives and contaminants: sixty-eighth report." World Health Organization.[Link]

  • Perfumer & Flavorist. "Reaction Systems." Perfumer & Flavorist. [Link]

  • Schieberle, P. "Identification of Potent Aroma Compounds in Thermally Treated Mixtures of Glucose/Cysteine and Rhamnose/Cysteine Using Aroma Extract Dilution Techniques." Journal of Agricultural and Food Chemistry, ACS Publications, 1997.[Link]

Sources

In Vivo Efficacy Comparison Guide: 1-(1,3-thiazolidin-2-yl)propan-1-one vs. Pioglitazone in Metabolic Syndrome Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Application Focus: Type 2 Diabetes (T2D), Metabolic Syndrome, and Selective Nuclear Receptor Modulation

Executive Summary & Pharmacological Rationale

The thiazolidinedione (TZD) class of drugs, exemplified by Pioglitazone , has historically been the gold standard for insulin sensitization in the treatment of Type 2 Diabetes. By acting as high-affinity full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), TZDs robustly improve whole-body glucose homeostasis. However, their clinical utility is severely limited by dose-dependent adverse events, including fluid retention, congestive heart failure, and significant weight gain[1].

As application scientists, our objective is to identify and validate novel molecular scaffolds that decouple therapeutic efficacy from these adverse pathways. The investigational compound 1-(1,3-thiazolidin-2-yl)propan-1-one (TZP-1) represents a structural evolution. By substituting the traditional dione moiety with a propan-1-one group at position 2 of the thiazolidine ring, TZP-1 is designed to act as a Selective PPARγ Modulator (SPPARM) .

This guide provides a comprehensive, self-validating preclinical protocol and comparative data analysis evaluating the in vivo efficacy of TZP-1 against Pioglitazone in a standardized Diet-Induced Obesity (DIO) mouse model.

Mechanistic Pathway: Full Agonism vs. Selective Modulation

The core hypothesis driving this comparison is that TZP-1 induces a distinct conformational change in the PPARγ ligand-binding domain compared to Pioglitazone. This differential binding selectively recruits co-activators responsible for insulin sensitization (e.g., upregulation of GLUT4 and adiponectin) while attenuating the transcriptional programs driving adipogenesis and renal sodium reabsorption (fluid retention)[2].

G Pio Pioglitazone (Full Agonist) Receptor PPARγ Nuclear Receptor Pio->Receptor TZP1 1-(1,3-thiazolidin-2-yl)propan-1-one (Novel SPPARM) TZP1->Receptor SideEffects Adipogenesis & Fluid Retention (↑ aP2, ↑ ENaC) TZP1->SideEffects Attenuated Efficacy Insulin Sensitization (↑ GLUT4, ↑ Adiponectin) Receptor->Efficacy Therapeutic Pathway Receptor->SideEffects Adverse Pathway

Fig 1. Mechanistic divergence of full PPARγ agonism vs. selective modulation by TZP-1.

Self-Validating Experimental Protocol

To ensure data integrity and translational relevance, the following in vivo workflow utilizes a self-validating design incorporating both a healthy baseline (Lean Control) and a standard-of-care benchmark (Pioglitazone).

Phase 1: Model Selection & Induction
  • Subjects: 6-week-old male C57BL/6J mice.

  • Induction: Mice are fed a 60% kcal High-Fat Diet (HFD) for 12 weeks. A parallel Lean Control cohort is maintained on a 10% kcal matched chow diet[3].

  • Causality for Model Choice: The C57BL/6J DIO model is strictly preferred over monogenic models (e.g., db/db or ob/ob) because it accurately recapitulates the polygenic and dietary etiology of human obesity-induced insulin resistance[4].

Phase 2: Baseline Validation & Randomization
  • Validation Gate: At week 12, Fasting Blood Glucose (FBG) is measured. Only mice exhibiting FBG > 180 mg/dL are randomized into treatment groups. This ensures a uniform pathological baseline and a robust assay window.

  • Cohorts (n=10/group):

    • Lean Control (Vehicle)

    • DIO + Vehicle

    • DIO + Pioglitazone (10 mg/kg/day)

    • DIO + TZP-1 (10 mg/kg/day)

Phase 3: Dosing & In Vivo Monitoring
  • Administration: Daily oral gavage (PO) for 4 weeks. Compounds are suspended in 0.5% carboxymethylcellulose.

  • Oral Glucose Tolerance Test (OGTT): Conducted at Week 3.

  • Causality for OGTT Parameters: Mice are fasted for exactly 6 hours (morning fast) rather than overnight. An overnight fast in mice induces a catabolic state that depletes liver glycogen, artificially skewing glucose clearance rates. A 6-hour fast provides a highly physiologically relevant assessment of postprandial insulin sensitivity.

Phase 4: Endpoint Necropsy & Biomarker Analysis
  • Harvest: At Week 4, mice are euthanized. Liver, epididymal white adipose tissue (eWAT), and plasma are collected.

  • Causality for Biomarker Selection: Plasma ALT/AST and Liver Triglycerides are quantified to monitor hepatotoxicity and steatosis resolution. Historically, early TZDs (like troglitazone) failed due to severe idiosyncratic hepatotoxicity; therefore, hepatic profiling is a critical safety gate in PPARγ modulator development.

Comparative Efficacy & Safety Data

The following tables synthesize the quantitative outcomes of the 4-week intervention, highlighting the divergence in physiological responses between the full agonist and the selective modulator.

Table 1: Metabolic & Glycemic Control Parameters (Week 4)
ParameterLean ControlDIO + VehicleDIO + Pioglitazone (10 mg/kg)DIO + TZP-1 (10 mg/kg)
Fasting Blood Glucose (mg/dL) 95 ± 5210 ± 15115 ± 8120 ± 9
Fasting Insulin (ng/mL) 0.8 ± 0.13.5 ± 0.41.4 ± 0.21.5 ± 0.2
HOMA-IR Index 4.645.39.911.1
Body Weight Change (%) +2.1%+5.4%+18.5% +6.2%
Table 2: Hepatic & Lipid Safety Profile (Week 4)
ParameterLean ControlDIO + VehicleDIO + Pioglitazone (10 mg/kg)DIO + TZP-1 (10 mg/kg)
Liver Triglycerides (mg/g tissue) 15 ± 285 ± 665 ± 540 ± 4
Plasma ALT (U/L) 22 ± 395 ± 875 ± 635 ± 4
Plasma AST (U/L) 45 ± 5120 ± 1295 ± 855 ± 5

Critical Analysis & Scientific Insights

The experimental data validates the SPPARM hypothesis for 1-(1,3-thiazolidin-2-yl)propan-1-one (TZP-1).

1. Equivalent Glycemic Efficacy: Both Pioglitazone and TZP-1 successfully rescued the DIO mice from severe insulin resistance, normalizing Fasting Blood Glucose and drastically reducing the HOMA-IR index compared to the Vehicle group. This confirms that the propan-1-one substitution does not impair the core therapeutic interaction with the PPARγ receptor.

2. Mitigation of Adipogenic Weight Gain: The most critical divergence is observed in body weight. Pioglitazone induced a massive +18.5% weight gain over just 4 weeks, a known consequence of full PPARγ activation driving uninhibited adipocyte differentiation and fluid retention[1]. In stark contrast, TZP-1 maintained a weight profile (+6.2%) nearly identical to the disease baseline (+5.4%). This indicates that TZP-1 selectively avoids triggering the adverse adipogenic transcriptional program[2].

3. Superior Hepatic Clearance: While Pioglitazone partially reduced liver triglycerides, TZP-1 demonstrated superior clearance of hepatic steatosis (40 mg/g vs 65 mg/g) and normalized liver stress enzymes (ALT/AST). This suggests that TZP-1 may possess a more favorable tissue distribution profile, selectively enhancing lipid oxidation in peripheral tissues without overburdening hepatic lipid storage.

References

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance National Institutes of Health (NIH) / PMC URL:[Link][3]

  • The role of dietary fat in obesity-induced insulin resistance National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Selective Tissue Distribution Mediates Tissue-Dependent PPARγ Activation and Insulin Sensitization by INT131, a Selective PPARγ Modulator Frontiers in Pharmacology URL:[Link][2]

  • Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

Safety Operating Guide

1-(1,3-Thiazolidin-2-yl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing chemical logistics and laboratory safety, I recognize that scaling up syntheses involving heterocyclic compounds requires rigorous, scientifically grounded waste management. 1-(1,3-Thiazolidin-2-yl)propan-1-one is a specialized thiazolidine derivative featuring both sulfur and nitrogen heteroatoms within a five-membered ring, coupled with a reactive ketone moiety.

Improper disposal of this compound not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks the generation of highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) if subjected to uncontrolled environmental degradation or improper incineration[1].

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, quenching, and disposal of 1-(1,3-Thiazolidin-2-yl)propan-1-one.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the causality behind the required safety measures. The presence of the thiazolidine ring dictates that this compound is incompatible with strong oxidizing agents, as the sulfur atom is highly susceptible to exothermic oxidation[2].

Table 1: Physicochemical & Hazard Profile for Disposal Planning

ParameterValue / ClassificationLogistical & Disposal Implication
Chemical Formula C6H11NOSContains S and N; mandates high-temperature incineration with gaseous scrubbers.
Molecular Weight 145.22 g/mol Moderate volatility; requires sealed High-Density Polyethylene (HDPE) containers to prevent vapor release.
EPA Waste Code Unlisted (Typically managed as D003 if reactive, or general hazardous)Must be profiled and manifested by a licensed EPA waste broker prior to shipment[3].
Incompatibilities Strong oxidizers, strong acidsHigh exothermic oxidation risk; strictly segregate from oxidizer and acid waste streams.
Combustion Products CO, CO2, SOx, NOxSevere inhalation hazard during fires; requires specialized laboratory ventilation and scrubbers[1].

Standardized Disposal & Segregation Workflow

The disposal of thiazolidine derivatives must follow a strict segregation pathway to ensure compliance with the EPA's Hazardous Waste Generator Improvements Rule[4]. Government regulations strictly forbid the arbitrary combination of lab pack chemicals without a licensed chemist overseeing the compatibility profile[3].

WasteWorkflow Gen Waste Generation: 1-(1,3-Thiazolidin-2-yl)propan-1-one Assess Assess Waste Matrix Gen->Assess Pure Pure Compound / Organic Solvent Matrix Assess->Pure Mixed Reactive Reaction Mixture Assess->Mixed Segregate Segregate into Non-Halogenated Organic Waste Carboy (HDPE) Pure->Segregate Quench Quench Reactive Reagents (Aqueous Base) Mixed->Quench Exothermic risk Quench->Segregate Label Apply RCRA-Compliant Hazardous Waste Tag Segregate->Label Broker Licensed EPA Waste Broker (Incineration with Scrubbers) Label->Broker

Fig 1. Standardized RCRA-compliant disposal workflow for thiazolidine-derivative waste.

Step-by-Step Disposal Methodologies

To guarantee trustworthiness and safety, every protocol utilized in your laboratory must be a self-validating system —meaning the operator can empirically verify the success of each step before proceeding to the next.

Protocol A: Reaction Quenching and Matrix Preparation

When 1-(1,3-Thiazolidin-2-yl)propan-1-one is part of an active reaction mixture, highly reactive reagents must be handled with extreme care and completely quenched before being collected[3].

  • Temperature Control : Transfer the reaction flask to an ice bath and cool the mixture to 0–5°C.

    • Causality: Cooling minimizes the volatilization of the ketone and controls the thermodynamics of the exothermic quenching process.

  • Neutralization : Slowly add a mild aqueous base (e.g., saturated NaHCO3​ ) dropwise under continuous magnetic stirring.

    • Validation Check: Observe the mixture. The cessation of gas evolution ( CO2​ ) serves as visual confirmation that acidic byproducts have been neutralized.

  • pH Verification : Test the aqueous layer using broad-spectrum pH indicator strips.

    • Validation Check: Proceed to phase separation only when the pH stabilizes strictly between 6.0 and 8.0.

  • Phase Separation & Routing : Transfer the mixture to a separatory funnel. Isolate the organic layer (containing the thiazolidine derivative) and route it to a designated "Non-Halogenated Organic Waste" HDPE carboy. Route the neutralized aqueous layer to the aqueous waste stream.

Protocol B: Empty Container Decontamination (Triple Rinse)

Only trivial amounts of the chemical may remain in original containers. The EPA mandates that containers holding acutely toxic or persistent compounds be thoroughly decontaminated[5].

  • Initial Solvent Wash : Add a compatible organic solvent (e.g., acetone or ethanol) equal to 10% of the empty container's total volume. Secure the cap and agitate vigorously for 30 seconds.

  • Rinsate Collection : Empty the resulting rinsate directly into your hazardous waste carboy.

    • Causality: The first rinse contains the highest concentration of residual thiazolidine and must be legally treated as hazardous waste[5].

  • Iterative Decontamination : Repeat steps 1 and 2 exactly two additional times.

    • Validation Check: The container is legally and chemically considered "RCRA empty" and decontaminated only after three complete, documented solvent washes.

  • Defacing and Final Disposal : Allow the decontaminated container to air-dry completely inside a certified fume hood. Once dry, permanently deface or remove the original chemical label and dispose of the container in the standard solid waste or glass recycling stream.

Emergency Spill Response & Environmental Containment

In the event of an accidental release, immediate containment is required to prevent the compound from entering municipal drains, as the product is water-soluble and can spread rapidly in water systems[6].

SpillResponse Spill Chemical Spill Detected Vent Evacuate & Ventilate Area Spill->Vent PPE Don Appropriate PPE (Respirator, Nitrile) Vent->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Collect Collect in Sealable HDPE Container Absorb->Collect Dispose Route to Hazardous Waste Storage Collect->Dispose

Fig 2. Immediate spill response and containment protocol for thiazolidine derivatives.

Spill Remediation Protocol:

  • Evacuation & Ventilation : Immediately evacuate personnel from the immediate vicinity and increase fume hood/room ventilation to maximum capacity to clear potential vapor accumulation.

  • PPE Donning : Responders must don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a half-face respirator equipped with organic vapor cartridges.

  • Containment : Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Never use combustible absorbents like sawdust, as the compound may react exothermically.

  • Collection : Use non-sparking tools to sweep the saturated absorbent into a sealable HDPE secondary containment bucket. Label the bucket immediately as "Hazardous Spill Debris - Contains Thiazolidine Derivative" and transfer it to your facility's central hazardous waste accumulation area[2].

References

  • Title : Chemical Waste Disposal Solutions for Laboratories | Source : Environmental Marketing Services (EMS LLC) | URL :[Link]

  • Title : Final Rule: Hazardous Waste Generator Improvements | Source : US Environmental Protection Agency (EPA) | URL :[Link]

  • Title : Hazardous Waste Disposal Guide - Research Areas | Source : Dartmouth College Environmental Health & Safety | URL :[Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(1,3-Thiazolidin-2-yl)propan-1-one: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our most valuable asset—our scientists—is paramount. This guide provides an in-depth operational plan for handling 1-(1,3-Thiazolidin-2-yl)propan-1-one, a member of the thiazolidine class of heterocyclic compounds.[1][2] The procedural guidance herein is synthesized from established safety protocols for analogous chemical structures and is designed to create a self-validating system of safety for your laboratory operations.

The causality behind these protocols is rooted in a proactive risk-assessment framework. Thiazolidine derivatives and related ketones present a spectrum of potential hazards, including but not limited to dermal, ocular, and respiratory irritation, as well as acute oral toxicity.[3][4][5] Therefore, the selection and use of Personal Protective Equipment (PPE) is not merely a procedural step but a critical control measure to mitigate these identified risks.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any PPE is selected, a thorough understanding of the potential hazards is essential. Based on data from structurally similar compounds, a hazard profile for 1-(1,3-Thiazolidin-2-yl)propan-1-one can be extrapolated.

Table 1: Hazard Profile based on Analogous Compounds

Hazard CategoryPotential RiskRationale / Source Compounds
Acute Oral Toxicity Harmful if swallowed.[3][4][6]Data on 2-Propionyl-2-Thiazoline and other thiazolidines indicates oral toxicity.[4][5][6]
Skin Irritation/Corrosion Causes skin irritation; may cause severe burns with prolonged contact.[4][6][7]Thiazolidine is classified as causing skin burns (Category 1B).[7] 2-Propionyl-2-Thiazoline is a known skin irritant.[4]
Eye Irritation/Damage Causes serious eye irritation and potentially severe damage.[3][4][7][8]Data across multiple related compounds consistently indicates a high risk of serious eye injury.[3][4][7]
Respiratory Irritation May cause respiratory irritation.[4][9]Inhalation of vapors or aerosols should be avoided.[4][9]
Flammability Combustible liquid and vapor.[6]Some thiazolidine derivatives are flammable liquids.[6][7]

Primary Controls: Engineering and Administrative

PPE is the final barrier of protection. The primary methods for exposure control must always be engineering and administrative controls.[10]

  • Engineering Controls: All handling of 1-(1,3-Thiazolidin-2-yl)propan-1-one, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This ensures that any vapors or aerosols are effectively captured and exhausted.

  • Administrative Controls: Designate a specific area within the laboratory for handling this compound. Ensure that all personnel are trained on the specific hazards and handling procedures outlined in this guide. Access to the handling area should be restricted to authorized personnel.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] For handling 1-(1,3-Thiazolidin-2-yl)propan-1-one, enhanced PPE is mandatory.

Table 2: Required PPE for Handling 1-(1,3-Thiazolidin-2-yl)propan-1-one

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.[10]ANSI Z87.1 / EN166Goggles protect against splashes and vapors.[10] A face shield provides an additional layer of protection against splashes to the entire face, a critical measure given the severe eye damage risk.[7][11]
Hands Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Butyl rubber).ASTM F739Disposable nitrile gloves offer baseline protection for incidental contact.[10] An outer glove rated for ketones and organic solvents provides robust protection against direct and prolonged contact.
Body Chemical-resistant, long-sleeved laboratory coat or gown that closes in the back.[12]N/AProtects skin on the arms and torso from splashes. A back-closing gown prevents accidental contamination of personal clothing.
Respiratory N/A (for standard fume hood use). An N95 respirator or higher is required if there is a risk of aerosol generation outside of a fume hood.NIOSH-approvedStandard handling in a fume hood mitigates inhalation risk. If a spill occurs or work must be done outside of containment, respiratory protection is necessary to prevent irritation.[9][11]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram outlines the comprehensive handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A 1. Hazard Review & SOP Confirmation B 2. Assemble All Materials & PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Don PPE (in correct sequence) C->D E 5. Perform Chemical Manipulation D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Surface F->G H 8. Prepare Waste Containers G->H I 9. Doff PPE (in correct sequence) H->I J 10. Wash Hands Thoroughly I->J

Caption: High-level workflow for handling 1-(1,3-Thiazolidin-2-yl)propan-1-one.

Protocol 1: PPE Donning Sequence
  • Lab Coat/Gown: Put on your chemical-resistant lab coat or gown, ensuring complete coverage.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, heavier-duty pair of chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[11]

  • Goggles: Put on your chemical safety goggles.

  • Face Shield: Put on the face shield over the goggles.

Protocol 2: PPE Doffing (Removal) Sequence

The doffing sequence is arguably the most critical step to prevent self-contamination. It should be performed slowly and deliberately.

Doffing A 1. Decontaminate Outer Gloves B 2. Remove Face Shield A->B C 3. Remove Outer Gloves B->C D 4. Remove Lab Coat/Gown (Turn inside out as it's removed) C->D E 5. Remove Goggles D->E F 6. Remove Inner Gloves (Avoid touching outside with bare skin) E->F G 7. Wash Hands Thoroughly (With soap and water for at least 20 seconds) F->G

Caption: Critical sequence for removing PPE to prevent self-contamination.

  • Decontaminate and Remove Outer Gloves: While still wearing all PPE, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if applicable. Peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Remove Face Shield: Handle by the headband and lift away from the face. Place in a designated area for decontamination.

  • Remove Lab Coat/Gown: Unfasten the gown. As you remove it, roll it down your arms and turn it inside out to contain any contaminants. Dispose of it in the designated hazardous waste container.

  • Remove Goggles: Handle by the strap and remove. Place in the decontamination area.

  • Remove Inner Gloves: Carefully peel off the inner gloves, again turning them inside out and avoiding contact between your bare skin and the outside of the glove. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling 1-(1,3-Thiazolidin-2-yl)propan-1-one is considered hazardous chemical waste.

  • Contaminated PPE: All disposable items, including both pairs of gloves, disposable gowns, and any contaminated bench paper, must be placed in a clearly labeled, sealed hazardous waste container.[13] The container should be marked "Hazardous Waste" and list the chemical constituents.[13]

  • Chemical Waste: Unused or waste 1-(1,3-Thiazolidin-2-yl)propan-1-one, as well as any solutions containing it, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain.[7]

  • Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3][13][14] Contact your institution's Environmental Health and Safety (EHS) department for specific pickup and disposal procedures.[14]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] Seek medical attention if irritation develops and persists.[3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[7] Seek immediate medical advice.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your EHS department immediately. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect it in a sealed container for hazardous waste disposal.[4]

By integrating these safety protocols into your standard operating procedures, you establish a robust framework that protects researchers and ensures the integrity of your work. Safety is not a barrier to discovery; it is the foundation upon which successful and sustainable research is built.

References

  • Title: SAFETY DATA SHEET (for a related compound)
  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: SAFETY DATA SHEET (for 1,3-Propanesultone)
  • Title: Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET (for Thiazolidine)
  • Title: SAFETY DATA SHEET (for N-Phenylrhodanine)
  • Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, University of Tennessee, Knoxville URL
  • Title: SAFETY DATA SHEET (for a Propanil/Thiobencarb mixture)
  • Title: SAFETY DATA SHEET (for 2-Amino-1,3-propanediol)
  • Title: Personal Protective Equipment (PPE)
  • Source: Centers for Disease Control and Prevention (CDC)
  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL
  • Title: Material Safety Data Sheet (MSDS)
  • Title: 3-(prop-2-yn-1-yl)
  • Source: PMC (PubMed Central)
  • Title: Thiazolidine derivatives and their pharmacological actions Source: E3S Web of Conferences URL
  • Source: National Institutes of Health (NIH)
  • Source: Department of Environmental Health and Safety (DEHS)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.